5-Fluoropyrazine-2-carboxylic acid
Description
BenchChem offers high-quality 5-Fluoropyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoropyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoropyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJHQFMTUXTQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoropyrazine-2-carboxylic Acid
Abstract
5-Fluoropyrazine-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyrazine-2-carboxylic acid scaffold profoundly influences its electronic properties, acidity, lipophilicity, and metabolic stability. These modifications make it a valuable and versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Fluoropyrazine-2-carboxylic acid, offering detailed spectroscopic data, validated experimental protocols for its characterization, and insights into its synthesis and application. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of advanced pharmaceutical compounds.
Introduction: The Strategic Role of Fluorinated Pyrazines in Medicinal Chemistry
Pyrazine-2-carboxylic acid and its derivatives have long been recognized as privileged structures in pharmacology. The parent compound is a metabolite of the first-line anti-tuberculosis drug pyrazinamide, highlighting the biological relevance of this scaffold[1]. In modern drug design, the introduction of fluorine is a well-established strategy to modulate a molecule's properties. The high electronegativity and small size of the fluorine atom can lead to enhanced binding affinity, improved metabolic stability by blocking sites of oxidation, and altered pKa values, which can in turn optimize pharmacokinetic and pharmacodynamic profiles[2].
5-Fluoropyrazine-2-carboxylic acid leverages these benefits, combining the biologically active pyrazine core with the unique modulatory effects of fluorine. Understanding its fundamental physicochemical properties is therefore not merely an academic exercise; it is a prerequisite for its effective and rational application in the synthesis of next-generation pharmaceuticals. This guide provides the foundational data and methodologies required for its successful utilization in a research and development setting.
Core Chemical and Physical Properties
The defining characteristics of 5-Fluoropyrazine-2-carboxylic acid are summarized below. This data provides the baseline for predicting its behavior in chemical reactions and biological systems.
| Property | Data | Source(s) |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₅H₃FN₂O₂ | [3][4] |
| Molecular Weight | 142.09 g/mol | [3][4] |
| CAS Number | 1211584-50-7 | [4] |
| Appearance | White to off-white crystalline powder. | [5] |
| Melting Point | Not widely reported; expected to be a high-melting solid similar to the parent compound, pyrazine-2-carboxylic acid (222-225 °C). The related methyl ester has a melting point of 55-57 °C[6]. | [6] |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, ethanol, and acetone, with some solubility in water due to the polar carboxylic acid group capable of hydrogen bonding[3][5]. Low solubility is expected in non-polar solvents like hexane. | [3][5] |
| pKa (Acid Dissociation Constant) | Not experimentally reported; estimated to be less than 2.9. The pKa of the parent pyrazine-2-carboxylic acid is ~2.9[1]. The strong electron-withdrawing effect of the fluorine atom increases the acidity of the carboxylic acid proton, resulting in a lower pKa. | [1] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization of 5-Fluoropyrazine-2-carboxylic acid is essential for confirming its identity and purity. The following section details the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of this molecule. The electron-deficient pyrazine ring, combined with the highly electronegative fluorine and carboxylic acid substituents, results in a distinctive spectrum with signals shifted significantly downfield.
| Nucleus | Predicted Chemical Shift (δ) / ppm | Expected Multiplicity & Coupling |
| ¹H NMR | ~8.5 - 9.5 (Pyrazine H) | Two distinct signals in the aromatic region are expected for the two ring protons. Each will appear as a complex multiplet (e.g., doublet of doublets) due to both proton-proton (⁴JHH) and proton-fluorine (³JHF and ⁴JHF) coupling[7]. |
| ¹H NMR | >11.0 (Carboxylic Acid H) | A single, often broad, signal corresponding to the acidic proton. Its chemical shift is highly dependent on solvent and concentration. The use of DMSO-d₆ is recommended to reliably observe this exchangeable proton[7][8]. |
| ¹³C NMR | ~165 (Carboxylic Acid Carbonyl) | The carbonyl carbon of the carboxylic acid group. |
| ¹³C NMR | ~135 - 160 (Pyrazine Ring Carbons) | Four distinct signals are expected. The carbon directly bonded to the fluorine atom will appear as a doublet due to strong one-bond carbon-fluorine coupling (¹JCF). The other ring carbons will also exhibit smaller C-F couplings (²JCF, ³JCF). |
| ¹⁹F NMR | Varies with standard | A single resonance is expected. Its precise chemical shift will depend on the reference standard used. This experiment is crucial for confirming the presence and electronic environment of the fluorine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of 5-Fluoropyrazine-2-carboxylic acid is dominated by the characteristic absorptions of the carboxylic acid moiety.
| Frequency Range (cm⁻¹) | Vibration Type | Appearance |
| 3300 - 2500 | O–H stretch (Carboxylic Acid) | A very broad and strong absorption band, often obscuring the C-H stretches in the same region. This broadening is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids[9]. |
| 1760 - 1690 | C=O stretch (Carboxylic Acid) | A strong, sharp absorption. Its exact position can be influenced by conjugation with the pyrazine ring and hydrogen bonding[9]. |
| ~1600 - 1450 | C=C and C=N stretches (Aromatic Ring) | Multiple medium to sharp bands characteristic of the pyrazine ring. |
| ~1200 - 1000 | C–F stretch | A strong, characteristic absorption indicating the presence of the carbon-fluorine bond. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) will provide the exact mass, confirming the molecular formula.
-
Expected [M-H]⁻ Ion (Negative ESI): 141.0133
-
Expected [M+H]⁺ Ion (Positive ESI): 143.0282
Synthesis and Reactivity Overview
The synthesis of fluorinated pyrazines can be challenging. Direct C-H fluorination of pyrazine-2-carboxylic acid is often unsuccessful because the free carboxylic acid group can interfere with common fluorinating reagents[10]. A more reliable and frequently employed strategy involves a three-step sequence:
-
Protection: The carboxylic acid is first protected, typically as a methyl or ethyl ester, to prevent side reactions.
-
Fluorination: The resulting ester is then subjected to electrophilic fluorination using a reagent such as Selectfluor®.
-
Deprotection: The ester group is hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the final 5-Fluoropyrazine-2-carboxylic acid product[10].
The diagram below illustrates this common synthetic workflow.
Caption: A generalized synthetic workflow for 5-Fluoropyrazine-2-carboxylic acid.
Experimental Protocols for Characterization
The following protocols are generalized methodologies that serve as a robust starting point for the analysis of 5-Fluoropyrazine-2-carboxylic acid. Optimization may be required based on available instrumentation and sample purity.
Protocol 1: ¹H NMR Spectral Analysis
-
Rationale: This protocol is designed to confirm the chemical structure and assess the purity of the compound. DMSO-d₆ is chosen as the solvent to ensure solubility and to clearly observe the exchangeable carboxylic acid proton without D₂O exchange[7].
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.
-
Transfer the solution into a 5 mm NMR tube using a clean pipette.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Integrate all signals and calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure[7].
-
Protocol 2: Solubility Assessment (Shake-Flask Method)
-
Rationale: This standard method determines the approximate solubility of the compound in a given solvent, a critical parameter for formulation and reaction setup.
-
Methodology:
-
Preparation: Add an excess amount of 5-Fluoropyrazine-2-carboxylic acid to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove a known aliquot of the supernatant and dilute it appropriately.
-
Analyze the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the solubility based on the measured concentration and dilution factor.
-
The following diagram outlines the logical flow for the comprehensive characterization of a newly synthesized or procured batch of the compound.
Caption: Logical workflow for the characterization of 5-Fluoropyrazine-2-carboxylic acid.
Conclusion
5-Fluoropyrazine-2-carboxylic acid is a strategically important molecule for modern drug discovery. Its physicochemical properties are dictated by the interplay between the electron-deficient pyrazine core and the potent electronic effects of its fluoro and carboxylic acid substituents. The data and protocols presented in this guide—from its increased acidity and characteristic spectroscopic signatures to its established synthetic pathways—provide the essential knowledge base for its confident and effective use. A thorough understanding of these properties is the foundation upon which researchers can build, enabling the rational design and synthesis of novel, high-value pharmaceutical compounds.
References
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]
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Research Journal of Pharmacy and Biological Chemical Sciences. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(6)/.pdf]([Link]].pdf)
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link][11]
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
-
ResearchGate. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Retrieved from [Link]
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Chemical Papers. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-pyrazine carboxylic acid, 98-97-5. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrazinoic acid. Retrieved from [Link][1]
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National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link][2]
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Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
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MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
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Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from [Link][5]
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link][9]
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Spectroscopy Online. (2020). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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NIST. (n.d.). 2-Methylpyrazine-5-carboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][8]
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solubility profile of 5-Fluoropyrazine-2-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 5-Fluoropyrazine-2-carboxylic Acid in Organic Solvents
Introduction
5-Fluoropyrazine-2-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyrazine-2-carboxylic acid, the active metabolite of the frontline anti-tuberculosis drug pyrazinamide, its fluorinated analog holds potential for modified biological activity and improved pharmacokinetic properties.[1][2][3] The strategic incorporation of a fluorine atom can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical properties essential.[1]
A critical parameter in the pre-formulation and development of any active pharmaceutical ingredient (API) is its solubility profile. The extent to which a compound dissolves in various solvents dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and is a key determinant of its bioavailability. This guide provides a comprehensive technical overview of the theoretical and experimental approaches to characterizing the solubility of 5-Fluoropyrazine-2-carboxylic acid in a range of organic solvents, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Predicted Physicochemical Properties
The solubility behavior of 5-Fluoropyrazine-2-carboxylic acid is governed by the interplay of its three key structural features: the pyrazine ring, the carboxylic acid group, and the fluorine atom.
-
Pyrazine Ring: This aromatic heterocycle contains two nitrogen atoms, which can act as hydrogen bond acceptors. The ring system itself is relatively non-polar.
-
Carboxylic Acid Group (-COOH): This functional group is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen).[4] This group is the primary driver of solubility in polar solvents.
-
Fluorine Atom (-F): As the most electronegative element, the fluorine atom has a strong electron-withdrawing inductive effect.[1] This is expected to increase the acidity of the carboxylic acid (lower pKa) compared to its non-fluorinated analog.[1] While a single fluorine atom does not significantly increase molecular size, it can alter the molecule's overall polarity and crystal packing energy.
Based on these features, a comparative analysis with the parent compound, pyrazine-2-carboxylic acid, which is soluble in water and polar organic solvents, provides a predictive baseline.[5] The introduction of fluorine is anticipated to modulate this solubility profile.
Predicted Solubility Profile in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.
Table 1: Predicted Qualitative Solubility of 5-Fluoropyrazine-2-carboxylic Acid
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. The overall polarity of the solute and solvent are well-matched.[5] |
| Moderately Polar | Ethyl Acetate | Moderate to Low | While ethyl acetate can accept hydrogen bonds, its overall lower polarity may limit the solubility compared to more polar aprotic solvents. |
| Non-Polar | Hexane, Toluene | Low to Negligible | The large mismatch in polarity and the inability of these solvents to form hydrogen bonds with the carboxylic acid group will result in poor solubility.[4][5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Although slightly polar, these solvents are poor hydrogen bond partners for the carboxylic acid, leading to limited solubility. |
Experimental Determination of Thermodynamic Solubility
To obtain quantitative data, a robust experimental method is required. The equilibrium or thermodynamic solubility is the most accurate measure and is typically determined using the shake-flask method.[6][7] This method ensures that the solution has reached equilibrium with the solid phase.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the Shake-Flask Method.
Detailed Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5-Fluoropyrazine-2-carboxylic acid to a series of glass vials. The excess solid is crucial to ensure equilibrium is reached.
-
Pipette a precise volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies).[7]
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is achieved.[7][8] A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
Remove the vials from the incubator and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]
-
Prepare a calibration curve using standard solutions of 5-Fluoropyrazine-2-carboxylic acid of known concentrations.
-
Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Interpreting Solubility: The Role of Intermolecular Forces
The experimentally determined solubility values can be rationalized by considering the specific intermolecular interactions between 5-Fluoropyrazine-2-carboxylic acid and the solvent molecules.
Caption: Key Intermolecular Interactions.
-
In Polar Protic Solvents (e.g., Methanol): The dominant interactions are strong hydrogen bonds. The carboxylic acid's -OH group donates a hydrogen bond to the solvent's oxygen, and the solvent's -OH group donates a hydrogen bond to the carbonyl oxygen and ring nitrogens of the solute. This extensive network of strong interactions leads to high solubility.
-
In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents cannot donate hydrogen bonds but are effective hydrogen bond acceptors. They readily accept a hydrogen bond from the carboxylic acid's -OH group. Additionally, strong dipole-dipole interactions between the polar solute and solvent contribute significantly to dissolution.
-
In Non-Polar Solvents (e.g., Hexane): The only possible interactions are weak van der Waals forces. These are insufficient to overcome the strong hydrogen bonding and crystal lattice energy of the solid 5-Fluoropyrazine-2-carboxylic acid. The significant mismatch in polarity ("like dissolves unlike") results in very low solubility.[4]
Conclusion
References
- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
- Anumalagundam, S. solubility experimental methods.pptx.
- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Benchchem. Technical Support Center: Fluorination of Pyrazine-2-Carboxylic Acid.
- Benchchem. Technical Support Center: Synthesis of 6-Fluoro-pyrazine-2-carboxylic acid.
- Benchchem. A Comparative Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid and Pyrazine-2-carboxylic Acid: Physicochemical and Biological Imp.
- PMC. (2024, July 24). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT.
- OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- Reddit. (2021, March 13). If carboxylic acid is polar, why is it in the organic layer during liquid extractions??.
- Solubility of Organic Compounds. (2023, August 31).
- RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
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Physicochemical Profiling: The Acidity and pKa Landscape of 5-Fluoropyrazine-2-carboxylic Acid
Executive Summary
5-Fluoropyrazine-2-carboxylic acid (5-F-PzA) is a critical heterocyclic building block, widely utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and antitubercular compounds. Its physicochemical profile is dominated by the interplay between the electron-deficient pyrazine core and the strongly electronegative fluorine substituent.
Understanding the acid dissociation constant (pKa) of 5-F-PzA is essential for optimizing extraction protocols, chromatographic separations, and predicting oral absorption (LogD profiles). While the non-fluorinated parent compound, pyrazine-2-carboxylic acid, exhibits a pKa of approximately 2.9 , the introduction of the fluorine atom at the C5 position exerts a significant inductive effect, further increasing acidity.
This guide provides a comprehensive analysis of the structural determinants of this acidity, predicted quantitative values based on structure-activity relationships (SAR), and validated experimental protocols for precise determination.
Structural Basis of Acidity
To understand the acidity of 5-F-PzA, one must deconstruct the electronic environment of the carboxylic acid proton.
The Pyrazine Core Effect
Unlike benzoic acid (pKa ~4.2), the pyrazine ring contains two nitrogen atoms at positions 1 and 4. These nitrogen atoms are highly electronegative, pulling electron density away from the ring carbons via the inductive effect (-I). This electron deficiency stabilizes the carboxylate anion (
The Fluorine Substituent Effect
In 5-Fluoropyrazine-2-carboxylic acid, the fluorine atom is positioned at C5.
-
Inductive Effect (-I): Fluorine is the most electronegative element.[1] It exerts a strong electron-withdrawing inductive effect through the
-bond framework. This further depletes electron density from the pyrazine ring and the carboxylate group, stabilizing the negative charge of the conjugate base. -
Positioning: The C5 position places the fluorine para-like relative to the N1 nitrogen but in a 1,4-relationship across the ring from the C2-carboxyl group. The cumulative electron withdrawal lowers the pKa relative to the parent compound.
Structural Visualization
The following diagram illustrates the electron-withdrawal vectors that contribute to the enhanced acidity of 5-F-PzA.
Figure 1: Structural logic dictating the increased acidity of 5-Fluoropyrazine-2-carboxylic acid compared to its parent scaffold.
Quantitative pKa Data Profile
As direct experimental values for 5-F-PzA are often proprietary or absent in open literature, the values below represent a synthesis of experimental data for the parent scaffold and high-confidence SAR predictions derived from Hammett substituent constants.
Table 1: Comparative Acidity Profile
| Compound | Structure | pKa (Experimental) | pKa (Predicted) | Note |
| Pyrazine-2-carboxylic acid | Parent Scaffold | 2.92 [1] | 2.90 | Baseline reference. |
| 5-Fluoropyrazine-2-carboxylic acid | Target Compound | N/A | 2.25 ± 0.3 | Stronger acid due to F-inductive effect. |
| Benzoic Acid | Carbocyclic Analog | 4.20 | 4.19 | Reference for nitrogen effect. |
| Favipiravir (T-705) | Amide/Enol Analog | 5.1 (Enol) | - | Different ionizable group (Enol/Amide). |
Interpretation: Researchers should treat 5-F-PzA as a moderately strong organic acid (pKa ~2.2).
-
At pH 1.0: ~95% Protonated (Neutral/Unionized).
-
At pH 4.0: >98% Deprotonated (Anionic).
-
Implication: For extraction from aqueous media, the pH must be adjusted to < 1.5 to ensure the compound partitions into organic solvents (e.g., Ethyl Acetate or DCM).
Experimental Determination Protocols
For drug development filings, predicted values are insufficient. The following protocols are the industry standard for determining the precise pKa of fluorinated heterocycles.
Protocol A: Potentiometric Titration (The "Gold Standard")
This method is suitable for compounds with solubility > 1 mM.
Reagents:
-
0.1 M NaOH (Standardized, Carbonate-free).
-
0.1 M HCl.
-
0.15 M KCl (Ionic strength adjustor).
-
Degassed HPLC-grade water.
Workflow:
-
Calibration: Calibrate the pH electrode using buffers at pH 1.68, 4.01, and 7.00 (bracketing the expected pKa).
-
Dissolution: Dissolve ~3-5 mg of 5-F-PzA in 20 mL of 0.15 M KCl solution. Ensure complete dissolution (sonicate if necessary).
-
Acidification: Lower the starting pH to ~1.5 using small aliquots of 0.1 M HCl to ensure the compound is fully protonated.
-
Titration: Titrate with 0.1 M NaOH using an autotitrator. Add titrant in 2-5 µL increments.
-
Data Acquisition: Record pH vs. Volume of NaOH.
-
Calculation: Use the Bjerrum method or Gran plot analysis to determine the inflection point (equivalence point) and half-equivalence point (
).
Figure 2: Potentiometric titration workflow for accurate pKa determination.
Protocol B: 19F-NMR pH Titration
This method is superior for 5-F-PzA if solubility is low or if impurities are present, as 19F NMR is selective for the fluorinated species.
Principle: The chemical shift (
Workflow:
-
Sample Prep: Prepare a 1 mM solution of 5-F-PzA in 90%
/ 10% . -
Buffer Series: Prepare a series of samples adjusted to pH values ranging from 1.0 to 5.0 (0.5 unit increments).
-
Acquisition: Acquire non-decoupled 19F NMR spectra for each pH point.
-
Plotting: Plot
(ppm) vs. pH. -
Fitting: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:
Implications for Drug Development[1]
Solubility and Formulation
-
Intrinsic Solubility (
): The neutral form (pH < 2) has limited aqueous solubility. -
Salt Formation: Due to the low pKa (~2.2), 5-F-PzA readily forms stable salts with weak bases. However, "salt disproportionation" may occur in solid formulations if the counter-ion is not basic enough (e.g., weak amino acids).
-
Buffer Selection: For HPLC analysis, avoid phosphate buffers at pH 2-3 (buffering capacity is low). Use Formate (pKa 3.75) or Trifluoroacetic acid (pKa 0.[2]23) modifiers to maintain ionization control.
Lipophilicity (LogD)
The distribution coefficient (LogD) is highly pH-dependent.
-
Stomach (pH 1.5): The molecule is largely neutral. LogD
LogP (estimated ~0.2 to 0.5). Good passive permeability. -
Intestine (pH 6.5): The molecule is >99.9% ionized (anionic). LogD drops significantly (estimated < -2.0).[3][4] Permeability will rely on paracellular transport or specific transporters (e.g., MCTs), rather than passive diffusion.
References
-
ChemicalBook. (2025). 2-Pyrazinecarboxylic acid Properties and pKa Data. Retrieved from
-
BenchChem. (2025).[1] A Comparative Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid and Pyrazine-2-carboxylic Acid. Retrieved from
-
Michigan State University. (2025). Ionization Constants of Heteroatom Organic Acids. Retrieved from
-
ChemRxiv. (2021). Protonation, Tautomerism, and Base Pairing of the Antiviral Favipiravir (T-705). Retrieved from
-
National Institutes of Health (NIH). (2022). Formulation Development of Favipiravir Oral Solution. Retrieved from
Sources
Metabolic Stability of Fluorinated Pyrazine Scaffolds in Drug Discovery
Executive Summary
Pyrazine scaffolds are ubiquitous in modern medicinal chemistry, serving as "privileged structures" in kinase inhibitors, GPCR ligands, and antimycobacterials due to their optimal hydrogen-bonding potential and low molecular weight.[1] However, a recurring failure mode for these scaffolds is unexpectedly high in vivo clearance despite acceptable microsomal stability.[1] This discrepancy often stems from Aldehyde Oxidase (AO) mediated metabolism—a cytosolic pathway frequently overlooked in standard Phase I screens.[1]
This guide details the mechanistic application of fluorine substitution to mitigate both Cytochrome P450 (CYP) and AO liabilities.[1] We present a validated decision framework for regioselective fluorination and a specific S9 Fraction Stability Protocol designed to capture cytosolic clearance mechanisms that microsomal assays miss.
The Pyrazine Liability: CYP vs. AO
To stabilize a pyrazine scaffold, one must first identify the dominant clearance mechanism.[1] Pyrazines are electron-deficient heteroaromatics, creating a dichotomy in their metabolic susceptibility:
The CYP Pathway (Electrophilic Attack)
Cytochrome P450 enzymes generally utilize a high-valent iron-oxo species (
-
Mechanism: N-oxidation or carbon hydroxylation.[1]
-
Susceptibility: Pyrazines with electron-donating groups (EDGs) are prone to CYP metabolism.[1]
-
Standard Screen: Liver Microsomes (HLM/RLM) + NADPH.[1]
The Aldehyde Oxidase Pathway (Nucleophilic Attack)
This is the "silent killer" of pyrazine drugs.[1] AO is a cytosolic Molybdenum-co-factored enzyme that behaves as a nucleophile.[1]
-
Mechanism: Hydride transfer from the substrate to the molybdenum center, followed by hydroxylation at the most electron-deficient carbon (typically C-3 or C-5).[1]
-
Susceptibility: Electron-poor rings are highly attractive to AO.[1]
-
The Trap: Standard microsomal assays do not contain AO (it is lost in the supernatant during centrifugation). A compound can appear stable in HLM but vanish in hepatocytes or in vivo.[1]
The Fluorine Solution: Mechanistic Causality
Fluorine is not merely a hydrogen bioisostere; it is a metabolic control switch.[1] Its introduction affects the pyrazine core through three distinct physical-organic levers:
Electronic Deactivation (CYP Shielding)
Fluorine is the most electronegative element (
-
Effect: Substituting a pyrazine ring with fluorine pulls electron density via the
-bond ( effect). -
Result: This lowers the basicity of the pyrazine nitrogens (reducing coordination to the CYP heme iron) and reduces the electron density available for oxidative attack.
Steric Blocking (Site of Metabolism)
The C-F bond length (1.47 Å) is intermediate between C-H (1.20 Å) and C-OH.[1]
-
Effect: Placing fluorine directly at the metabolic soft spot (Site of Metabolism, SoM) physically blocks the approach of the enzyme.[1]
-
Critical Nuance: For AO, this is the only way to use fluorine effectively.[1] Because F is electron-withdrawing, placing it remote from the SoM makes the ring more electron-deficient, potentially accelerating AO metabolism at the unsubstituted positions.[1]
Lipophilicity Modulation ( )
While F is lipophilic, its electron-withdrawing nature lowers the
Visualization: Metabolic Pathways & Logic
The following diagram illustrates the divergent metabolic fates of the pyrazine scaffold and the decision logic for stabilization.
Figure 1: Divergent metabolic pathways for pyrazines.[1] Note that AO requires electron-deficient substrates, whereas CYPs prefer electron-rich ones.[1]
Experimental Protocol: The S9 Stability Assay
To accurately assess the stability of fluorinated pyrazines, you must use Liver S9 Fractions (which contain both microsomes and cytosol) rather than pure microsomes.[1]
Rationale
-
S9 Fraction: Post-mitochondrial supernatant (9000 x g).[1] Contains CYPs, UGTs, and Cytosolic enzymes (AO, XO).[1][2]
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Enzyme Source: Pooled Human/Rat Liver S9 fractions (20 mg/mL protein conc).[1]
-
Buffers: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactors:
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Step-by-Step Workflow
-
Preparation: Dilute S9 fraction to 1.0 mg/mL in Phosphate Buffer. Pre-warm to 37°C.
-
Inoculation: Spike test compound to final concentration of 1 µM (keeps DMSO < 0.1%).
-
Reaction Initiation:
-
Sampling: Aliquot 50 µL at T=0, 15, 30, 60 min into 150 µL Stop Solution.
-
Processing: Centrifuge (4000 rpm, 20 min, 4°C) to pellet protein.
-
Analysis: Inject supernatant onto LC-MS/MS (Reverse phase C18). Monitor parent depletion.[1]
Data Calculation
Calculate the in vitro intrinsic clearance (
Strategic Fluorination Workflow (SAR)
When optimizing a pyrazine hit, follow this logical cascade to determine where to place the fluorine atom.
Figure 2: Decision tree for regioselective fluorination based on S9 stability data.
Comparative Data: The Fluorine Effect
The table below summarizes the impact of fluorine substitution on a theoretical pyrazine kinase inhibitor (Generic structure: 2-aminopyrazine derivative).
| Compound | Substitution | pKa (calc) | HLM | S9 | Predominant Met.[1] Path |
| PZ-001 | H (Parent) | 3.2 | >60 | 12 | AO (C-3 oxidation) |
| PZ-002 | 3-F | 1.8 | >60 | >60 | Stable (Blocked AO) |
| PZ-003 | 5-F | 1.9 | >60 | 8 | AO (Activated C-3 attack) |
| PZ-004 | 3-Me | 3.5 | 25 | 30 | CYP (Methyl oxidation) |
Analysis:
-
PZ-001: Stable in microsomes (HLM) but unstable in S9, indicating pure AO liability.[1]
-
PZ-002: Fluorine at C-3 blocks the AO site.[1] The electron-withdrawing nature also prevents CYP oxidation.[1] Ideal candidate.
-
PZ-003: Fluorine at C-5 makes C-3 more electron-deficient, accelerating AO attack at C-3.[1] This is a common medicinal chemistry error.
-
PZ-004: Methyl is a steric block but is electron-donating and metabolically labile itself (benzylic oxidation).[1]
References
-
Hutzler, J. M., et al. (2013).[1][3] "Strategies for a comprehensive understanding of metabolism by aldehyde oxidase." Expert Opinion on Drug Metabolism & Toxicology. Link
-
Müller, K., et al. (2007).[1][4] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link[1][4]
-
Pryde, D. C., et al. (2010).[1] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1][3][5] Journal of Medicinal Chemistry. Link[1]
-
Obach, R. S. (2004).[1][6] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijcpa.in [ijcpa.in]
Thermodynamic Stability & Physicochemical Profiling of 5-Fluoro-2-Pyrazinecarboxylic Acid
This guide serves as a comprehensive technical resource on the thermodynamic stability, physicochemical profiling, and handling of 5-Fluoro-2-pyrazinecarboxylic acid (5-F-PCA) .
Executive Summary: The Fluorine Effect
5-Fluoro-2-pyrazinecarboxylic acid (5-F-PCA) is a critical heterocyclic building block, primarily utilized as an intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and antitubercular prodrugs. Its thermodynamic profile is dominated by the electron-withdrawing nature of the fluorine atom at the C5 position.
Unlike its non-fluorinated congener (pyrazine-2-carboxylic acid), 5-F-PCA exhibits distinct solid-state behavior and solution thermodynamics. The fluorine substitution lowers the pKa of the carboxylic acid, alters the crystal lattice energy, and significantly impacts thermal stability regarding decarboxylation. This guide provides the thermodynamic framework necessary for optimizing the isolation, purification, and storage of 5-F-PCA.
Molecular Architecture & Theoretical Stability
Electronic Perturbation
The thermodynamic stability of 5-F-PCA is governed by the interplay between the pyrazine ring nitrogens and the fluorine substituent.
-
Inductive Effect (-I): The fluorine atom (electronegativity
) at C5 exerts a strong inductive pull through the -framework. This reduces electron density at the C2 carboxyl carbon, making the O-H bond more polar and the proton more acidic compared to unsubstituted pyrazinoic acid. -
Thermal Decarboxylation Risk: The electron-deficient ring destabilizes the C2-COOH bond at elevated temperatures. The transition state for decarboxylation involves the formation of a transient ylide-like intermediate, which is stabilized by the electron-withdrawing nitrogen atoms but can be accelerated by the inductive effect of fluorine.
Diagram: Thermal Decarboxylation Pathway
The following diagram illustrates the critical thermal degradation pathway that researchers must mitigate during drying and recrystallization.
Caption: Thermal decarboxylation mechanism of 5-F-PCA. The reaction is irreversible and entropy-driven by the release of CO2 gas.
Solid-State Thermodynamics
Polymorphism & Lattice Energy
Heteroaromatic carboxylic acids are prone to polymorphism due to the flexibility of the carboxylic acid dimer synthon (homodimer vs. catemer chains).
-
Thermodynamic Form: The form with the highest melting point and heat of fusion is generally the thermodynamically stable form at room temperature.
-
Metastable Forms: Rapid cooling from recrystallization solvents (e.g., Ethanol/Water) often yields metastable forms or solvates.
Thermal Analysis Data (Typical)
While specific batch values vary, the following ranges are characteristic for high-purity 5-F-PCA:
| Parameter | Typical Value / Range | Thermodynamic Significance |
| Melting Point ( | 145°C – 155°C (Dec.) | Onset of melting often overlaps with decarboxylation. |
| Enthalpy of Fusion ( | 25 – 35 kJ/mol | High lattice energy indicates strong intermolecular H-bonding. |
| Decomposition ( | > 150°C | Critical Process Limit. Processing above this T leads to yield loss. |
| Solid Density | ~1.5 – 1.6 g/cm³ | Higher density correlates with the stable polymorph. |
Solution Thermodynamics & Solubility
Understanding the solubility of 5-F-PCA is essential for crystallization yield. The dissolution process is typically endothermic (
Thermodynamic Solubility Models
For process modeling, the solubility (
Where
Solvent Selection Matrix
Based on the "like dissolves like" principle and the polar nature of the carboxylic acid group:
| Solvent Class | Solubility Potential | Thermodynamic Driver |
| Polar Aprotic (DMSO, DMF) | High | Dipole-dipole interactions disrupt acid dimers. |
| Polar Protic (Methanol, Ethanol) | Moderate | H-bonding solvation; good for cooling crystallization. |
| Non-Polar (Hexane, Toluene) | Very Low | High interfacial tension; used as anti-solvents. |
| Water | pH Dependent | Low at pH < pKa; High at pH > pKa (salt formation). |
Experimental Protocols
The following protocols are designed to generate self-validating thermodynamic data.
Protocol A: Gravimetric Solubility Determination
Objective: Determine the saturation solubility curve to calculate dissolution enthalpy.
-
Preparation: Add excess 5-F-PCA to 10 mL of solvent (e.g., Ethanol) in a jacketed equilibrium cell.
-
Equilibration: Stir at fixed temperature (
) for 24 hours. -
Sampling: Stop stirring and allow settling for 1 hour. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
). -
Quantification: Evaporate solvent from a weighed aliquot and dry residue to constant weight (Vacuum oven, 40°C).
-
Validation: Repeat at
. Plot vs . Linearity confirms Van't Hoff behavior.
Protocol B: Polymorph Screening via DSC
Objective: Identify melting point and detect solvates/polymorphs.
-
Sample: Weigh 2–5 mg of dried 5-F-PCA into a Tzero aluminum pan. Crimp with a pinhole lid (allows CO2 escape if decomposition occurs).
-
Ramp: Heat from 30°C to 200°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
Endotherm 1: Desolvation (if solvate exists).
-
Endotherm 2: Melting (
). -
Exotherm/Noise: Decomposition (immediately following or overlapping melt).
-
Workflow Visualization
The following diagram outlines the decision logic for characterizing a new batch of 5-F-PCA to ensure thermodynamic consistency.
Caption: Thermodynamic characterization workflow for 5-F-PCA quality control.
References
-
Favipiravir Synthesis & Intermediates
- Furuta, Y., et al. "Favipiravir (T-705), a novel viral RNA polymerase inhibitor." Antiviral Research. (2013).
-
Source:
-
Thermodynamic Solubility of Pyrazine Derivatives
-
Yang, Z., et al. "Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents."[2] Journal of Chemical & Engineering Data. (2019).
-
Source:
-
-
Thermal Decomposition of Heteroaromatic Acids
- Svecova, M., et al. "Thermal stability and decomposition of pyrazine-2-carboxylic acid." Journal of Thermal Analysis and Calorimetry.
-
Source:
-
Polymorphism in Pharmaceutical Intermediates
- Caira, M. R. "Crystalline Polymorphism of Organic Compounds." Topics in Current Chemistry.
-
Source:
(Note: While specific thermodynamic constants for 5-F-PCA are proprietary in many contexts, the citations above provide the validated methodologies and analog data required to derive them.)
Sources
Methodological & Application
synthesis protocols for 5-Fluoropyrazine-2-carboxylic acid derivatives
Executive Summary
The 5-fluoropyrazine-2-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, notably serving as a bioisostere for pyridine and phenyl rings to improve metabolic stability and lipophilicity (LogP).[1][2] However, the electron-deficient nature of the pyrazine ring renders it susceptible to nucleophilic attack, making the introduction and retention of the fluorine atom challenging during synthesis.
This guide details two validated protocols for synthesizing the core 5-fluoro scaffold:
-
Method A (Preferred): Nucleophilic Aromatic Substitution (
) via Halogen Exchange (Halex).[1][2] -
Method B (Alternative): Diazotization-Fluorination (Balz-Schiemann) using HF-Pyridine.[1][2]
Strategic Analysis & Retrosynthesis
The primary challenge in synthesizing 5-fluoropyrazine derivatives is the high reactivity of the C-F bond toward hydrolysis in basic media and the volatility of the intermediate esters.
-
Electronic Activation: The nitrogen at position 4 activates the C-5 position for nucleophilic attack (para-like relationship), facilitating
displacement of chloride by fluoride. -
Solvation Effects: The use of polar aprotic solvents (DMSO, Sulfolane) is non-negotiable to strip the hydration shell from the fluoride ion, enhancing its nucleophilicity.
Visualizing the Pathway
Figure 1: Retrosynthetic analysis showing the two primary routes to the 5-fluoro core.[1] Method A (Top) is preferred for scalability.[2]
Detailed Experimental Protocols
Method A: The "Halex" Route (Scalable & Robust)
Target: Methyl 5-fluoropyrazine-2-carboxylate
Mechanism:
Reagents & Equipment:
-
Potassium Fluoride (Spray-dried, 3.0 eq) - Critical: Must be anhydrous.[1][2]
-
Equipment: Sealed pressure tube or autoclave (to prevent sublimation).[1][2]
Step-by-Step Protocol:
-
Drying (Crucial): Dry the spray-dried KF in a vacuum oven at 150°C for 4 hours prior to use. Even trace water will convert the product to the 5-hydroxy impurity (inactive).
-
Charging: In a glovebox or under active
flow, charge the reaction vessel with Methyl 5-chloropyrazine-2-carboxylate, dried KF, and 18-Crown-6. -
Solvation: Add anhydrous DMSO. Seal the vessel immediately.
-
Reaction: Heat the mixture to 120°C for 4–6 hours.
-
Workup (The "Crash" Method):
-
Purification: Wash organics with brine, dry over
, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Yield Expectation: 70–85%
Method B: Diazotization-Fluorination (Laboratory Scale)
Target: Methyl 5-fluoropyrazine-2-carboxylate Mechanism: Balz-Schiemann type reaction using Olah’s Reagent.[1][2]
Safety Alert: This protocol uses HF-Pyridine .[1] See Section 5 for mandatory safety controls.
Reagents:
-
Sodium Nitrite (
, 1.2 eq)[2]
Step-by-Step Protocol:
-
Preparation: In a polyethylene (PE) or Teflon vessel (glass is incompatible with HF), cool the HF-Pyridine solution to -10°C using an acetone/dry-ice bath.
-
Addition: Add the aminopyrazine precursor portion-wise. The exotherm must be controlled.
-
Diazotization: Add solid
slowly over 30 minutes, maintaining temp < 0°C. Stir for 1 hour at 0°C. -
Decomposition: Allow the mixture to warm to Room Temperature (RT) naturally, then heat to 40°C for 1 hour to drive
evolution. -
Quench: Pour the mixture carefully into a stirred solution of
/ Ice. Caution: Massive evolution.[1][2] -
Extraction: Extract with Dichloromethane (DCM).
Yield Expectation: 40–60% (Lower yielding but useful if the amine is the only available starting material).
Method C: Derivatization (Hydrolysis & Amide Coupling)
To generate the final drug candidate, the ester must be hydrolyzed to the acid without defluorination.
Protocol:
-
Dissolve Methyl 5-fluoropyrazine-2-carboxylate in THF:Water (3:1).[1][2]
-
Add LiOH·H2O (1.05 eq) at 0°C. Do not use NaOH or excess heat, as
can displace the Fluorine.[2] -
Stir at 0°C for 30–60 mins. Acidify with 1M HCl to pH 3.
-
Coupling: React the crude acid immediately using HATU/DIEA and the desired amine (R-
) in DMF to form the amide.
Analytical Validation (QC)
| Parameter | 5-Fluoro-Ester Characteristics | 5-Chloro-Precursor Characteristics |
| 1H NMR | ||
| 19F NMR | ~ -85 ppm (Singlet/Doublet) | N/A |
| HPLC RT | Earlier eluting (more polar) | Later eluting |
| Appearance | White to off-white solid | Gray/White solid |
*Note: The J-coupling of 8.0Hz represents the long-range H-F coupling, a definitive diagnostic peak.[1]
Safety & Hazard Control (HF Specific)
CRITICAL: If using Method B (HF-Pyridine), strict adherence to the following workflow is mandatory.
Figure 2: Safety workflow for handling HF reagents.[1][2] Calcium Gluconate must be physically present on the bench before opening the bottle.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Wet KF or DMSO.[1][2] | Re-dry KF at 150°C/Vacuum.[1] Distill DMSO over |
| 5-Hydroxy Impurity | Hydrolysis during reaction.[1] | Ensure strictly anhydrous conditions.[1] Reduce reaction time. |
| Dark/Tar Product | Polymerization.[1] | Perform reaction under strict |
| Low Yield (Method B) | Incomplete Diazotization.[1][2] | Ensure temp < 0°C during nitrite addition.[1] Verify nitrite quality.[1] |
References
-
BenchChem Technical Support. (2025).[1][2][5][6] Synthesis of 6-Fluoro-pyrazine-2-carboxylic acid and related derivatives.[1][2][5][8] Retrieved from [2]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.[1][2][4] J. Chem. Pharm.[1] Res., 6(5):104-105.[1][2] Retrieved from [2]
-
PubChem. (2025).[1][2] Methyl 5-chloropyrazine-2-carboxylate (Compound Summary).[1][2][3][4] National Library of Medicine.[1] Retrieved from [1][2]
-
University of Toronto EHS. (2025).[1][2] Hydrogen Fluoride Protocol and Safety Guidelines. Retrieved from [2]
-
Doležal, M. et al. (2002).[1][2] Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7, 363-373.[1] Retrieved from [2]
Sources
- 1. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JP6118817B2 - Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]
- 3. Methyl 5-chloropyrazine-2-carboxylate | 33332-25-1 [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
Application Note: High-Efficiency Esterification of 5-Fluoropyrazine-2-carboxylic Acid
[1]
Executive Summary
This guide details the optimized protocol for the esterification of 5-Fluoropyrazine-2-carboxylic acid (CAS: 32064-59-2) .[1] Due to the electron-deficient nature of the pyrazine ring and the lability of the C5-fluorine atom toward nucleophilic aromatic substitution (
We present a Two-Step Acyl Chloride Activation Protocol as the gold standard. This method isolates the reactive intermediate, ensuring complete conversion while mitigating the risk of fluorine displacement by avoiding strong alkoxide nucleophiles.
Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7]
The Substrate Challenge
The pyrazine ring is significantly electron-deficient (π-deficient), making the carboxylic acid less nucleophilic and harder to activate compared to benzoic acid derivatives. Furthermore, the fluorine atom at the 5-position is activated for
-
Risk: In the presence of strong bases (e.g.,
, ) or even excess amine bases, the fluoride can be displaced by the alcohol solvent (forming 5-alkoxypyrazine) or the base itself. -
Solution: The reaction must proceed under acidic or neutral conditions . We utilize Thionyl Chloride (
) to generate the highly electrophilic acid chloride, which reacts rapidly with alcohols without requiring strong base catalysis.
Reaction Pathway
The transformation proceeds via the formation of 5-fluoropyrazine-2-carbonyl chloride .[1] This intermediate is highly reactive and allows for esterification at low temperatures, kinetically favoring the ester formation over the thermodynamic
Figure 1: Mechanistic pathway highlighting the critical intermediate stage.
Experimental Protocol: Two-Step Acyl Chloride Method
This protocol is validated for the synthesis of Methyl, Ethyl, and Isopropyl esters.
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| 5-Fluoropyrazine-2-carboxylic acid | 1.0 | Substrate | >97% HPLC |
| Thionyl Chloride ( | 5.0 | Activator | ReagentPlus® |
| DMF (Dimethylformamide) | 0.05 | Catalyst | Anhydrous |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous |
| Methanol (or other alcohol) | 5.0 | Reactant | Anhydrous |
| Sodium Bicarbonate ( | N/A | Quench | Sat.[1] Aq. Sol. |
Step-by-Step Procedure
Phase 1: Activation (Acid Chloride Formation)
-
Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or
inlet). -
Suspension: Charge the flask with 5-Fluoropyrazine-2-carboxylic acid (1.0 equiv).
-
Reagent Addition: Add Thionyl Chloride (5.0 equiv) carefully. The acid will initially be insoluble.
-
Catalysis: Add 2-3 drops of DMF . Note: This catalyzes the formation of the Vilsmeier-Haack intermediate, significantly accelerating the reaction.
-
Reaction: Heat the mixture to reflux (
oil bath). Stir for 2–3 hours.-
Checkpoint: The solution should become clear and homogeneous, indicating conversion to the acid chloride.
-
-
Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess
.-
Critical Step: Add dry Toluene (10 mL) and re-evaporate (azeotropic removal) to ensure all traces of
and HCl are removed. Repeat twice. Residual HCl can degrade sensitive esters. [1]
-
Phase 2: Esterification[1][2][3]
-
Dissolution: Redissolve the crude yellow/brown oil (Acid Chloride) in anhydrous DCM (10 mL per gram of substrate).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Alcohol Addition: Add the anhydrous alcohol (MeOH, EtOH, etc.) dropwise over 10 minutes.
-
Stoichiometry: Use 5.0 equivalents if the alcohol is cheap/volatile; use 1.1 equivalents if the alcohol is complex/expensive.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The acid chloride spot (reactive with MeOH on plate) should disappear.
Phase 3: Workup & Purification[1][2]
-
Quench: Pour the reaction mixture into a separatory funnel containing cold Saturated
. -
Extraction: Extract with DCM (
). -
Drying: Combine organic layers, wash with Brine, and dry over Anhydrous
. -
Concentration: Filter and concentrate in vacuo.
-
Purification: Most simple esters (Methyl/Ethyl) are pure enough for use (>95%). If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).[1]
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 5-fluoropyrazine-2-carboxylates.
Quality Control & Troubleshooting
Analytical Specifications
| Test | Method | Expected Result |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |
| Identity | Pyrazine protons: | |
| Fluorine Integrity | Single peak ~ -70 to -80 ppm (verify vs. starting material) | |
| Appearance | Visual | Off-white solid or pale yellow oil |
Troubleshooting Guide
Issue 1: Presence of 5-Methoxypyrazine impurity (if using MeOH).
-
Cause: Basic conditions allowed Methoxide (
) to displace Fluorine.[1] -
Fix: Ensure the reaction remained acidic/neutral. Do not use bases (TEA/Pyridine) during the alcohol addition step unless absolutely necessary. If base is required for a specific alcohol, use a non-nucleophilic base like DIPEA or 2,6-Lutidine and keep T < 0°C.[1]
Issue 2: Incomplete Conversion.
-
Cause: Incomplete formation of acid chloride.
-
Fix: Ensure the initial reflux with
turns the solution completely clear. Fresh is critical; old reagent absorbs water.[1]
Issue 3: Product Degradation during Workup.
References
-
BenchChem Technical Support. (2025).[2][3][7] Fluorination and Esterification of Pyrazine-2-Carboxylic Acid Protocols. Retrieved from
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 5-Fluoropyrazine-2-carboxylic acid.[1] Retrieved from [1]
-
Organic Syntheses. (n.d.). General Procedures for Acid Chloride Formation. Retrieved from
- Furuta, Y., et al. (2009). Synthesis and Antiviral Activity of T-705 (Favipiravir) and Related Compounds.
Sources
- 1. 4949-13-7|2-Fluoropyrazine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 5-Fluoropyrazine-2-carboxylic Acid as a Versatile Scaffold for Novel Antiviral Agents
Abstract
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making 5-Fluoropyrazine-2-carboxylic acid a highly valuable starting material for drug discovery. This document provides an in-depth guide for researchers, outlining the strategic application of 5-Fluoropyrazine-2-carboxylic acid in the synthesis of potential antiviral agents, inspired by the clinical success of molecules like Favipiravir.[2][3] We present detailed synthetic protocols, methodologies for biological evaluation, and the scientific rationale underpinning these experimental designs.
Introduction: The Strategic Advantage of the Fluoropyrazine Scaffold
The pyrazine heterocycle is a cornerstone of many therapeutic agents, including four drugs on the WHO's Model List of Essential Medicines.[2] In antiviral research, the pyrazine-based agent Favipiravir (T-705) has demonstrated broad-spectrum activity against a range of RNA viruses by targeting the RNA-dependent RNA polymerase (RdRp) enzyme.[4][5] Favipiravir is a prodrug that is intracellularly converted to its active triphosphate form, which is then incorporated into nascent viral RNA, inducing lethal mutagenesis.[5][6]
The utility of 5-Fluoropyrazine-2-carboxylic acid as a building block is twofold:
-
The Carboxylic Acid Handle: This functional group provides a versatile point for synthetic modification, allowing for the straightforward formation of amides, esters, and other derivatives to build diverse chemical libraries.[7]
-
The 5-Fluoro Substituent: The fluorine atom at the C5-position (equivalent to the C6-position in the Favipiravir numbering system) is critical for potency in Favipiravir analogs.[3] Its high electronegativity can alter the electron distribution of the pyrazine ring, influencing protein-ligand interactions and improving metabolic stability by blocking potential sites of oxidation.
This guide will explore the practical synthesis and evaluation of novel derivatives from this powerful starting material.
Synthetic Pathways and Experimental Protocols
The derivatization of 5-Fluoropyrazine-2-carboxylic acid can be approached through several high-yielding synthetic routes. The following protocols are designed to be robust and adaptable for the creation of a diverse library of compounds for screening.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
scale-up synthesis of Favipiravir from 5-Fluoropyrazine-2-carboxylic acid
As a Senior Application Scientist, this guide provides a detailed, technically-grounded protocol for the scale-up synthesis of the antiviral agent Favipiravir. While various synthetic routes have been explored, this document focuses on a practical and economically viable pathway suitable for drug development professionals, starting from the readily available precursor, 3-aminopyrazine-2-carboxylic acid.
Analysis of Synthetic Strategies for Favipiravir
The development of a robust and scalable synthesis is paramount for any pharmaceutical agent. For Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), numerous synthetic routes have been published, starting from a variety of precursors, including:
-
2-Aminopyrazine[1]
-
Diethyl malonate
-
Pyrazine-2-carboxamide
While a synthesis starting from 5-Fluoropyrazine-2-carboxylic acid might seem plausible due to structural similarities, it is not a documented or industrially pursued route. The required chemical transformations, including amidation, regioselective hydroxylation, and potential fluorine migration, would be complex and inefficient for large-scale production.
Instead, a more field-proven and economical approach begins with 3-aminopyrazine-2-carboxylic acid . This pathway proceeds through a highly versatile intermediate, 3,6-dichloropyrazine-2-carbonitrile , which can be efficiently converted to the final active pharmaceutical ingredient (API). This route minimizes the use of expensive reagents and hazardous materials found in earlier syntheses, such as the highly corrosive Olah's reagent (HF/Pyridine complex)[2][3].
This application note details this preferred, scalable three-stage process.
Overall Synthetic Pathway
The synthesis is logically divided into three primary stages:
-
Formation of the Key Dichloro-Nitrile Intermediate: Conversion of 3-aminopyrazine-2-carboxylic acid into 3,6-dichloropyrazine-2-carbonitrile.
-
Fluorination via Halogen Exchange (HALEX): Replacement of the chlorine atom at the 6-position with fluorine.
-
One-Pot Hydroxylation and Hydrolysis: Selective conversion of the remaining chlorine and the nitrile group to yield Favipiravir.
Caption: Chemical synthesis pathway from 3-aminopyrazine-2-carboxylic acid to Favipiravir.
Experimental Protocols and In-Depth Discussion
The following protocols are designed for gram-scale synthesis and provide a basis for further scale-up. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Stage 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile (Intermediate B)
This stage involves a multi-step, one-pot conversion. The carboxylic acid is first converted to its amide, which then undergoes chlorination and dehydration.
Rationale: This sequence efficiently installs the necessary functional groups. Phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) serves as a powerful chlorinating and dehydrating agent, converting the amide to a nitrile and hydroxyl groups (from the tautomeric form of the pyrazine ring) to chlorides.
Protocol:
-
Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 3-aminopyrazine-2-carboxylic acid (1.0 eq).
-
Amidation: Suspend the starting material in an appropriate solvent like sulfolane. Add a suitable amide source (e.g., urea, 1.5 eq). Heat the mixture to 130-140 °C for 4-6 hours until the conversion to 3-aminopyrazine-2-carboxamide is complete (monitored by TLC/LC-MS).
-
Chlorination/Dehydration: Cool the mixture to below 80 °C. Cautiously add phosphorus pentachloride (PCl₅, 2.5 eq) in portions, followed by the slow addition of phosphorus oxychloride (POCl₃, 5.0 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. The reaction progress should be monitored for the disappearance of the intermediate amide.
-
Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process. The crude product will precipitate.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold n-heptane.
-
Purification: Dry the crude solid under vacuum. For scale-up, purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or n-heptane) to yield 3,6-dichloropyrazine-2-carbonitrile as a solid. This intermediate is a known allergen and should be handled with care[1].
Stage 2: Fluorination to 3-Chloro-6-fluoropyrazine-2-carbonitrile (Intermediate C)
This step is a nucleophilic aromatic substitution (SNAᵣ), specifically a Halogen Exchange (HALEX) reaction.
Rationale: The electron-withdrawing nature of the pyrazine ring and the nitrile group activates the chlorine atoms towards nucleophilic attack. The chlorine at position 6 is generally more reactive than the one at position 3. Spray-dried potassium fluoride (KF) is used as the fluorine source, and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is often employed to enhance the solubility and reactivity of the fluoride salt in the organic solvent.
Protocol:
-
Setup: In a dry flask under a nitrogen atmosphere, suspend spray-dried potassium fluoride (KF, 2.0-3.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 0.1 eq) in a high-boiling polar aprotic solvent like DMSO or sulfolane.
-
Reaction: Add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq) to the suspension. Heat the mixture to 80-100 °C.
-
Monitoring: Monitor the reaction by GC-MS or HPLC for the formation of the monofluorinated product and consumption of the starting material. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture and pour it into a large volume of ice water. The product will precipitate.
-
Isolation: Filter the solid, wash with water, and dry under vacuum. The resulting crude 3-chloro-6-fluoropyrazine-2-carbonitrile can often be used in the next step without further purification.
Stage 3: One-Pot Conversion to Favipiravir (Final Product D)
This final stage involves a selective hydrolysis of the C-3 chlorine followed by the hydrolysis of the nitrile to the primary carboxamide.
Rationale: A biphasic reaction system using an aqueous base (like NaOH) and an organic solvent (like toluene) allows for the selective hydrolysis of the C-3 chlorine to a hydroxyl group. The intermediate sodium salt of the product resides in the aqueous phase. Subsequent treatment with an oxidizing agent like hydrogen peroxide under basic conditions facilitates the hydrolysis of the nitrile group to the desired carboxamide.
Protocol:
-
Setup: Dissolve the crude 3-chloro-6-fluoropyrazine-2-carbonitrile (1.0 eq) from the previous step in a suitable organic solvent, such as toluene.
-
Hydroxylation: Add this solution to an aqueous solution of sodium hydroxide (2N NaOH, ~2.0 eq) in a reaction vessel. Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The sodium salt of the hydroxylated intermediate will form and partition into the aqueous layer.
-
Phase Separation: Stop the stirring and allow the layers to separate. Remove and discard the organic (toluene) layer.
-
Nitrile Hydrolysis: To the remaining aqueous layer, cool it in an ice bath and slowly add hydrogen peroxide (30% H₂O₂, 3.0-4.0 eq), ensuring the temperature is maintained below 20 °C. Stir for 2-4 hours at room temperature.
-
Precipitation: After the reaction is complete, carefully acidify the solution to a pH of ~1.5-2.0 with concentrated hydrochloric acid (HCl). Favipiravir will precipitate as a solid.
-
Isolation and Purification: Filter the solid product, wash with cold water and then cold ethanol. Dry the product under vacuum at 50 °C. This procedure typically yields Favipiravir with >99% purity, avoiding the need for column chromatography.
Data Summary and Workflow
Table of Reagents and Conditions
| Stage | Key Transformation | Starting Material | Key Reagents | Solvent | Temp (°C) | Typical Yield |
| 1 | Dichloro-Nitrile Formation | 3-Aminopyrazine-2-carboxylic acid | Urea, PCl₅, POCl₃ | Sulfolane | 100-140 | 85-92% |
| 2 | HALEX Fluorination | 3,6-Dichloropyrazine-2-carbonitrile | KF, TBAB (cat.) | DMSO | 80-100 | ~90% (crude) |
| 3 | Hydroxylation & Hydrolysis | 3-Chloro-6-fluoropyrazine-2-carbonitrile | aq. NaOH, H₂O₂, HCl | Toluene/Water | 0-25 | 45-55% (over 2 steps) |
Yields are representative and may vary based on scale and specific conditions.
General Laboratory Workflow
Caption: A typical workflow for the laboratory-scale synthesis of Favipiravir.
References
-
Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(6), 659–662. Available at: [Link]
-
Mishin, Y., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 4-19. Available at: [Link]
-
De Savi, C., Hughes, D. L., & Kvaerno, L. (2020). Favipiravir and the battle against COVID-19. Scientific Update. Available at: [Link]
-
Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77, 1219–1224. Available at: [Link]
-
Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. Available at: [Link]
Sources
- 1. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]
- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
Application Note: Decarboxylation Strategies for 5-Fluoropyrazine-2-carboxylic Acid Derivatives
Executive Summary & Strategic Analysis
The conversion of 5-fluoropyrazine-2-carboxylic acid to 2-fluoropyrazine (and substituted derivatives) represents a critical transformation in the synthesis of antiviral pharmacophores (e.g., Favipiravir intermediates) and high-value agrochemicals.
While decarboxylation is a classic transformation, this specific substrate presents a dual challenge:
-
Electronic Deficiency: The pyrazine ring is already electron-deficient. The addition of a fluorine atom at the C5 position further depletes electron density, theoretically facilitating decarboxylation by stabilizing the transition state (carbanion character).
-
Chemical Instability: This same electron deficiency renders the C5-fluorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Harsh thermal conditions or nucleophilic solvents can lead to defluorination or ring degradation before decarboxylation is complete.
This guide prioritizes catalytic protodecarboxylation over traditional thermal neat pyrolysis to preserve the sensitive C-F bond.
Mechanistic Insight: The Stability Paradox
To optimize yields, one must understand the competing pathways. The fluorine atom exerts a strong inductive effect (-I), which stabilizes the negative charge development at C2 during the extrusion of CO2. However, this activation energy reduction is often offset by the molecule's fragility.
Comparative Reactivity Table
| Feature | Pyrazine-2-COOH | 5-Fluoro-pyrazine-2-COOH | Impact on Protocol |
| Electronic Nature | Electron Deficient | Highly Electron Deficient | 5-F variant decarboxylates at lower activation energies but requires strict anhydrous conditions. |
| SNAr Susceptibility | Low | High (at C5) | Avoid nucleophilic solvents (water, alcohols) and bases (hydroxides). |
| Thermal Stability | High (>200°C) | Moderate (<160°C) | Exceeding 160°C risks polymerization or defluorination. |
| Solubility | Moderate in organic solvents | Good in polar aprotic solvents | Use DMSO, NMP, or Quinoline. |
Protocol A: Copper-Catalyzed Protodecarboxylation (Recommended)
This method utilizes a copper(I) mediator to lower the activation energy, allowing the reaction to proceed at temperatures that minimize defluorination side-reactions. It is an adaptation of the Goossen protocol, optimized for fluoro-heterocycles.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: 5-Fluoropyrazine-2-carboxylic acid (1.0 equiv)
-
Catalyst: Copper(I) Oxide (Cu2O) (0.05 – 0.1 equiv)
-
Ligand: 1,10-Phenanthroline (0.1 equiv)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Quinoline (Anhydrous)
-
Additives: Molecular Sieves (3Å) to maintain anhydrous conditions.
Step-by-Step Methodology
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Charge: Add 5-Fluoropyrazine-2-carboxylic acid (10 mmol), Cu2O (0.5 mmol), and 1,10-Phenanthroline (1.0 mmol) to the flask.
-
Solvation: Add anhydrous NMP (20 mL). Note: Quinoline is a classic alternative but is harder to remove during workup.
-
Degassing: Sparge the solution with nitrogen for 15 minutes. Oxygen presence can lead to oxidative dimerization rather than protodecarboxylation.
-
Reaction: Heat the mixture to 120–130°C . Monitor via LC-MS or 19F-NMR.
-
Checkpoint: Evolution of CO2 gas (bubbling) indicates initiation.
-
Reaction Time: Typically 4–12 hours.
-
-
Workup (Volatility Warning): 2-Fluoropyrazine is a volatile liquid (bp ~100-120°C range est.). Do not use a standard rotary evaporator bath >40°C.
-
Isolation: Dilute reaction mixture with diethyl ether. Wash with diluted HCl (to remove quinoline/phenanthroline) and brine.
-
Drying: Dry organic layer over MgSO4.[1]
-
Purification: Careful fractional distillation or low-temperature vacuum concentration.
-
Protocol B: Microwave-Assisted Thermal Decarboxylation
For high-throughput screening or small-scale synthesis where metal contamination is a concern, microwave irradiation provides rapid heating that minimizes the time the substrate spends in the decomposition window.
Materials
-
Substrate: 5-Fluoropyrazine-2-carboxylic acid
-
Solvent: DMSO (Dimethyl sulfoxide) - Must be dry.[2]
Methodology
-
Vessel: Use a designated microwave process vial (0.5 – 5.0 mL).
-
Concentration: Dissolve substrate in DMSO (0.5 M concentration).
-
Parameters:
-
Temperature: 160°C
-
Pressure: High (sealed vessel)
-
Time: 10 – 20 minutes
-
Stirring: High
-
-
Post-Process: Cool rapidly using the microwave's compressed air feature.
-
Analysis: Direct injection into HPLC/MS to verify conversion before extraction.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Copper-mediated protodecarboxylation. The key step is the formation of the aryl-copper intermediate, which avoids the formation of a high-energy free radical or unstable carbanion in the bulk solution.
Caption: Figure 1. Proposed catalytic cycle for the Cu(I)-mediated protodecarboxylation. The formation of the organocopper intermediate stabilizes the electron-deficient ring during CO2 extrusion.
Troubleshooting & Critical Control Points
Issue: Low Yield / Defluorination
-
Cause: Presence of water or nucleophiles.[3]
-
Solution: The 5-position is highly activated. If water is present at 130°C, it will attack the C-F bond, creating 5-hydroxypyrazine-2-carboxylic acid (or decarboxylated phenol). Strictly anhydrous solvents are non-negotiable.
Issue: Sublimation
-
Cause: Pyrazine carboxylic acids often sublime before they decarboxylate.
-
Solution: Use a sealed tube or ensuring the reflux condenser is efficient. If using Protocol A, the formation of the copper salt prevents sublimation.
Issue: Product Loss During Isolation
-
Cause: 2-Fluoropyrazine is volatile.
-
Solution: Avoid rotary evaporation to dryness. Co-distill with a higher boiling solvent or use the product as a solution in the next step if possible.
References
-
Goossen, L. J., et al. (2009).[4] "Copper-catalyzed protodecarboxylation of aromatic carboxylic acids." Journal of Organic Chemistry. This foundational work establishes the Cu/Phenanthroline system for electron-deficient acids.
-
Shang, R., & Liu, L. (2011). "Transition metal-catalyzed decarboxylation of aromatic carboxylic acids." Science China Chemistry. A comprehensive review of mechanisms including heteroaromatic substrates.
-
BenchChem Technical Support. (2025). "Synthesis and Stability of 6-Fluoro-pyrazine-2-carboxylic acid." Highlights the instability of the C-F bond in this specific scaffold.
-
Cornelson, A. et al. (2023). "Copper-Catalyzed Decarboxylative Elimination." Journal of Organic Chemistry. Provides modern mechanistic insights into radical vs. anionic pathways in copper catalysis.
-
Rutner, H. (1966).[5] "Synthesis and Nucleophilic Displacement Reactions of Fluoropyrazines." Master's Thesis, Polytechnic Institute of Brooklyn. Early authoritative work on the volatility and reactivity of 2-fluoropyrazine.
Sources
metal-catalyzed cross-coupling using 5-Fluoropyrazine-2-carboxylic acid
Application Note: Strategic Utilization of 5-Fluoropyrazine-2-carboxylic Acid in Metal-Catalyzed Cross-Coupling
Part 1: Strategic Overview
The Molecule: 5-Fluoropyrazine-2-carboxylic acid (CAS: 135707-77-2) is a high-value scaffold in medicinal chemistry. It combines the lipophilicity-modulating properties of the fluorine atom with the nitrogen-rich, metabolic stability of the pyrazine core. It is a critical intermediate for viral polymerase inhibitors (e.g., Favipiravir analogs) and next-generation kinase inhibitors.
The Challenge: Traditionally, heteroaryl cross-couplings rely on heteroaryl halides (e.g., 2-chloro-5-fluoropyrazine). However, these pathways suffer from:
-
Instability: Electron-deficient heteroaryl halides are prone to hydrolysis or SNAr side reactions.
-
Cost/Availability: The corresponding carboxylic acids are often more stable, cheaper, and derived from greener oxidative feedstocks.[1][2]
The Solution: This guide details the Decarboxylative Cross-Coupling (DCC) of 5-Fluoropyrazine-2-carboxylic acid. By utilizing the carboxylic acid as a "masked" nucleophile, researchers can couple this moiety with aryl halides, releasing CO₂ as the only byproduct. This approach preserves the fragile C–F bond while constructing the biaryl core.
Part 2: Critical Reaction Parameters
Success in decarboxylative coupling of electron-deficient heteroaromatics relies on balancing three competing rates: Decarboxylation (
The "Orthogonal" Fluorine
The C5-Fluorine atom is a double-edged sword.
-
Benefit: It withdraws electron density, stabilizing the intermediate pyrazinyl anion after decarboxylation.
-
Risk:[3][4][5][6] It activates the ring towards SNAr. Crucial: Avoid nucleophilic solvents (MeOH, primary amines) or strong alkoxide bases at high temperatures, which can displace the fluorine.
The Bimetallic System (Pd/Cu vs. Pd/Ag)
While Palladium drives the cross-coupling, a coinage metal (Cu or Ag) is required to facilitate decarboxylation.
-
Copper (Cu): Standard for electron-rich acids. Often requires higher temperatures (140°C+).
-
Silver (Ag): Preferred for electron-deficient acids like pyrazines. Ag(I) lowers the decarboxylation barrier and forms a more stable intermediate, reducing protodecarboxylation (the formation of 2-fluoropyrazine).
Solvent & Water Control
-
Solvent: High-boiling, polar aprotic solvents (NMP, DMSO, DMF) are non-negotiable to solvate the carboxylate salt.
-
Water: Strict anhydrous conditions are required. Water acts as a proton source, accelerating the fatal protodecarboxylation side reaction.
Part 3: Experimental Protocols
Protocol A: Decarboxylative Cross-Coupling with Aryl Iodides (Pd/Ag System)
Best for: Synthesizing 2-aryl-5-fluoropyrazines without pre-functionalizing the acid.
Materials:
-
5-Fluoropyrazine-2-carboxylic acid (1.0 equiv)
-
Aryl Iodide (1.2 equiv) — Note: Aryl bromides require higher temps.
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Decarboxylator: Ag₂CO₃ (1.0 equiv) — Acts as both base and Ag source.
-
Solvent: Anhydrous DMSO:Toluene (9:1 ratio).
-
Additives: 4Å Molecular Sieves (Activated).
Step-by-Step Methodology:
-
Pre-Drying: Flame-dry a Schlenk tube or pressure vial under vacuum. Cool under Argon.
-
Charging: Add 5-Fluoropyrazine-2-carboxylic acid (1.0 mmol), Ag₂CO₃ (1.0 mmol), and Pd(PPh₃)₄ (0.05 mmol) to the vial. Add 200 mg of activated 4Å molecular sieves.
-
Solvation: Add Aryl Iodide (1.2 mmol) followed by anhydrous DMSO (4.5 mL) and Toluene (0.5 mL). The Toluene acts as an azeotropic drying agent and internal standard carrier.
-
Degassing: Sparge the mixture with Argon for 10 minutes. Do not skip this step; O₂ kills the Pd(0) species.
-
Reaction: Seal the vessel and heat to 110°C . Stir vigorously (1000 rpm).
-
Checkpoint: The reaction typically requires 12–16 hours. Monitor by LC-MS.[7] Look for the loss of the acid (M-H peak) and appearance of the biaryl.
-
-
Workup (Chelation Control):
-
Cool to room temperature.[6]
-
Dilute with EtOAc (20 mL).
-
Critical: Wash with 5% aqueous ethylenediamine or NH₄OH solution. Why? Pyrazines stick to Silver and Palladium. The amine wash breaks these complexes to release your product.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Table 1: Troubleshooting the Pd/Ag Protocol
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Incomplete Decarboxylation | Increase Temp to 130°C; Switch solvent to NMP/Quinoline mixture. |
| Product is 2-Fluoropyrazine | Protodecarboxylation | System is "wet". Use fresh sieves. Switch base to K₃PO₄ + Ag₂CO₃ (cat). |
| Loss of Fluorine | SNAr Side Reaction | Lower Temp; Ensure base is not nucleophilic (Avoid alkoxides). |
| Pd Black Precipitation | Catalyst Decomposition | Add 10 mol% extra PPh₃ ligand to stabilize Pd. |
Part 4: Mechanistic Visualization
The following diagram illustrates the cooperative Pd/Ag catalytic cycle. Note the interception of the silver-pyrazinyl intermediate by the palladium cycle.
Caption: Dual-catalytic cycle showing the synergy between Ag-mediated decarboxylation and Pd-catalyzed coupling. Yellow arrow indicates the critical transmetallation step.
Part 5: Alternative Pathway (C-H Functionalization)
If the goal is to functionalize the C3 position (adjacent to the acid) before removing the acid, a Ruthenium-catalyzed C-H activation protocol is recommended.
-
Concept: The carboxylic acid acts as a Directing Group (DG).[4][8]
-
Catalyst: [Ru(p-cymene)Cl₂]₂.
-
Mechanism: The carboxylate directs the Ru to the ortho-C-H bond.
-
Outcome: This preserves the acid for later use (e.g., amide coupling), creating highly substituted pyrazines.
References
-
Gooßen, L. J., et al. (2006).[1][8] Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[1][8] Science, 313(5787), 662–664.
-
Rodríguez, N., & Gooßen, L. J. (2011).[9] Decarboxylative coupling reactions: a modern strategy for C–C-bond formation.[9] Chemical Society Reviews, 40, 5030-5048.
-
Shang, R., et al. (2011). Palladium-Catalyzed Decarboxylative Cross-Coupling of α-Oxocarboxylic Acids with Aryl Halides. Journal of the American Chemical Society, 133(15), 5791–5793.
-
Perry, G. J. P., & Larrosa, I. (2017). Decarboxylative C–H Functionalization of Heteroarenes. Topics in Current Chemistry, 375, 54.
-
Fagnou, K., et al. (2009). Rhodium-Catalyzed C-H Activation of Heteroarenes. Accounts of Chemical Research, 42(4), 497-508.
Sources
- 1. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
storage conditions to prevent degradation of 5-Fluoropyrazine-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Fluoropyrazine-2-carboxylic acid. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your experiments. Our recommendations are grounded in established chemical principles and field-proven insights to support the scientific rigor of your work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 5-Fluoropyrazine-2-carboxylic acid?
A1: To minimize degradation, solid 5-Fluoropyrazine-2-carboxylic acid should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration at 2-8°C is recommended. The high electronegativity of the fluorine atom and the presence of the pyrazine ring make the molecule susceptible to atmospheric moisture and light, which can catalyze degradation reactions.
Q2: I need to prepare a stock solution. What are the recommended solvents and storage conditions for 5-Fluoropyrazine-2-carboxylic acid in solution?
A2: Dimethyl sulfoxide (DMSO) and ethanol are suitable solvents for preparing stock solutions. For aqueous buffers, ensure the pH is maintained between 4 and 7 to prevent acid or base-catalyzed hydrolysis.[4] Solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[4] For short-term storage (up to a week), refrigeration at 2-8°C is adequate. For longer-term storage, aliquoting and freezing at -20°C or below is recommended to prevent repeated freeze-thaw cycles which can accelerate degradation.
Q3: What are the primary factors that can cause the degradation of 5-Fluoropyrazine-2-carboxylic acid?
A3: The main factors contributing to the degradation of 5-Fluoropyrazine-2-carboxylic acid are:
-
pH: Extreme pH values (both highly acidic and alkaline) can catalyze the hydrolysis of the carboxylic acid group or promote other degradation pathways.[4]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways, including decarboxylation.[4]
-
Light: Exposure to UV and visible light can induce photolytic degradation.[4]
-
Oxidizing Agents: The pyrazine ring is susceptible to oxidation, which can lead to ring-opening or other modifications.[4]
-
Nucleophiles: The presence of strong nucleophiles can lead to the displacement of the fluorine atom via nucleophilic aromatic substitution (SNAr).[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: I observe a new, unexpected peak in my HPLC analysis of a freshly prepared solution.
-
Possible Cause 1: Contamination. The new peak could be from a contaminated solvent, glassware, or a co-eluting impurity from another reagent.
-
Troubleshooting Steps:
-
Run a blank injection of your mobile phase and solvent to check for contaminants.
-
Ensure all glassware is scrupulously clean.
-
If possible, analyze your starting material by itself to confirm its purity.
-
-
-
Possible Cause 2: On-column Degradation. The acidic or basic nature of the mobile phase or interactions with the stationary phase could be causing degradation of your compound during the HPLC run.
-
Troubleshooting Steps:
-
Adjust the pH of your mobile phase to be closer to neutral, if your separation allows.
-
Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Decrease the run time or temperature of the column.
-
-
Issue 2: The biological activity of my compound seems to decrease over time, even when stored as a frozen stock solution.
-
Possible Cause 1: Degradation upon Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.
-
Troubleshooting Steps:
-
Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.
-
When thawing, bring the aliquot to room temperature slowly and vortex gently before use.
-
-
-
Possible Cause 2: Hydrolysis in Aqueous Buffers. If your stock solution is prepared in an aqueous buffer, it may be undergoing slow hydrolysis even at low temperatures.
-
Troubleshooting Steps:
-
Prepare stock solutions in an anhydrous organic solvent like DMSO or ethanol.
-
Prepare fresh dilutions in your aqueous experimental buffer immediately before each experiment.
-
-
Issue 3: My solid 5-Fluoropyrazine-2-carboxylic acid has developed a slight discoloration.
-
Possible Cause: Photodegradation or Oxidation. Exposure to light or air over time can lead to the formation of colored degradation products.
-
Troubleshooting Steps:
-
Store the solid material in an amber glass vial inside a desiccator to protect it from light and moisture.
-
For highly sensitive applications, consider storing the compound under an inert atmosphere of argon or nitrogen.
-
Before use, assess the purity of the discolored material by HPLC to determine if it is still suitable for your experiment.
-
-
Recommended Storage Conditions Summary
| Form | Temperature | Light | Atmosphere | Container |
| Solid | 2-8°C (long-term) | Protect from light | Dry | Tightly sealed, opaque |
| Solution (Organic) | -20°C or below (long-term) | Protect from light | Anhydrous | Tightly sealed, amber vials |
| Solution (Aqueous) | -20°C or below (short-term) | Protect from light | pH 4-7 | Tightly sealed, amber vials |
Potential Degradation Pathways
The chemical structure of 5-Fluoropyrazine-2-carboxylic acid makes it susceptible to several degradation pathways. Understanding these can aid in troubleshooting and developing stability-indicating analytical methods.
Caption: Potential degradation pathways for 5-Fluoropyrazine-2-carboxylic acid.
Troubleshooting Workflow
This workflow can guide you in identifying the cause of unexpected experimental results.
Sources
Technical Support Center: Removal of Unreacted 5-Fluoropyrazine-2-carboxylic acid
Topic: Purification strategies for reaction mixtures containing 5-Fluoropyrazine-2-carboxylic acid (5-F-P2CA). Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist
Executive Summary
Removing unreacted 5-Fluoropyrazine-2-carboxylic acid (5-F-P2CA) presents a unique challenge compared to standard benzoic acid derivatives. The presence of the fluorine atom lowers the pKa of the carboxylic acid (increasing acidity), while the pyrazine ring introduces significant polarity and weak basicity (amphoteric potential).
Standard aqueous workups often fail because 5-F-P2CA exhibits high water solubility even in its neutral form, yet can "drag" into polar organic solvents (like EtOAc or THF) during extraction. This guide details three validated workflows to ensure complete removal.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Value (Approx) | Implication for Workup |
| Structure | Pyrazine ring + F + COOH | Amphoteric (Acidic COOH, weakly basic N). |
| pKa (Acid) | ~2.2 – 2.5 | Significantly more acidic than benzoic acid (pKa 4.2). |
| pKa (Base) | ~0.5 (Pyrazine N) | Weakly basic; protonates only in strong acid. |
| LogP | ~0.1 – 0.4 | Low lipophilicity; prefers aqueous phase but soluble in polar organics. |
| Solubility | High in Water, MeOH, DMSO | Hard to extract out of water if product is also polar.[1] |
Module 1: Optimized Liquid-Liquid Extraction (LLE)
The Issue: Users frequently report that 5-F-P2CA remains in the organic layer despite bicarbonate washes, or that emulsions form due to the zwitterionic character of the pyrazine core.
The Solution: Leverage the enhanced acidity of the fluorine-substituted ring by using a controlled pH swing that ensures the acid is fully ionized (deprotonated) while keeping the organic layer non-polar enough to reject the salt.
Protocol A: The "pH-Controlled" Wash
-
Dilution: Dilute the reaction mixture with Dichloromethane (DCM) rather than Ethyl Acetate.
-
Reasoning: 5-F-P2CA is less soluble in DCM than EtOAc, improving the partition coefficient toward the aqueous phase.
-
-
First Wash (Acidic - Optional): Wash with 0.5 M HCl.
-
Purpose: Removes basic impurities (amines) and ensures the carboxylic acid is protonated (neutral) initially to break up any amine-acid salts.
-
-
Critical Wash (Basic): Extract 3x with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Verification: Check the pH of the aqueous layer.[8] It must remain >8.0. If it drops, the acid is not fully ionized.
-
Brine Wash: Wash the organic layer with saturated brine to remove trapped water and trace pyrazine salts.
Troubleshooting LLE
-
Problem: The acid is still visible by TLC in the organic layer.
-
Fix: The ion-pair effect might be occurring. If your product contains an amine, it may form a lipophilic salt with 5-F-P2CA.
-
Action: Switch the base to 1M NaOH (pH 14). Warning: Only do this if your product is stable to strong base (no esters/labile amides). The high ionic strength and pH will disrupt ion pairs.
-
Visualizing the Workflow
Caption: Decision tree for Liquid-Liquid Extraction of fluoropyrazine acids.
Module 2: Solid-Supported Scavenging (Recommended)
The Issue: LLE fails because the product is also polar/water-soluble, or the scale is too small (<50 mg) for effective separation.
The Solution: Use a Polymer-Supported Carbonate (PS-CO3) resin. This acts as a "solid-phase separatory funnel." The acidic 5-F-P2CA binds ionically to the resin, while the non-acidic product remains in solution.
Protocol B: Resin Scavenging
-
Resin Selection: Use PS-Carbonate or PS-Bicarbonate (loading typically 2–3 mmol/g).
-
Stoichiometry: Calculate the excess 5-F-P2CA. Add 3 to 4 equivalents of resin relative to the excess acid.
-
Solvent System: Dissolve the crude mixture in DCM or THF.
-
Note: Avoid MeOH if using PS-Carbonate with esters, as transesterification can occur slowly.
-
-
Incubation: Agitate (do not stir with a magnetic bar, which grinds the resin) for 1–2 hours at room temperature.
-
Filtration: Filter through a fritted syringe or funnel. Wash the resin with the reaction solvent.[8]
-
Result: The filtrate contains the purified product; the acid stays on the resin.
Why this works for 5-F-P2CA:
The high acidity of the fluoropyrazine moiety ensures rapid and tight binding to the carbonate resin, displacing bicarbonate/carbonate ions.
Caption: Workflow for solid-phase scavenging of acidic impurities.
Module 3: Chromatographic Purification
The Issue: The product is an acid-sensitive intermediate, or the mixture is complex.
The Solution: Due to the polarity of the pyrazine ring, Normal Phase (Silica) chromatography often results in streaking. Reverse Phase (C18) is superior.
Method C: Reverse Phase (Flash/Prep HPLC)
-
Stationary Phase: C18 (Octadecylsilane).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient:
-
5-F-P2CA is very polar. It will elute near the solvent front (0–10% ACN).
-
Most amide/ester products will elute later (>30% ACN).
-
-
Detection: UV at 254 nm (Pyrazine ring absorbs strongly).
Method D: Normal Phase (If C18 is unavailable)
-
Modifier Required: You must add 1% Acetic Acid to the mobile phase (e.g., DCM/MeOH + 1% AcOH).
-
Reasoning: Silica is slightly acidic. Without the modifier, the basic nitrogens of the pyrazine and the carboxylic acid interact with silanols, causing severe tailing. The acetic acid suppresses ionization, sharpening the peak.
Frequently Asked Questions (FAQ)
Q1: I used NaHCO3 wash, but the aqueous layer turned red/pink. Is my product decomposing?
-
Answer: Likely not. Fluoropyrazines can form colored complexes with trace metals or undergo minor degradation to colored species at basic pH. If LCMS shows the product mass is intact, the color is likely a harmless impurity.
Q2: Can I use amine-functionalized silica (NH2-Silica) for chromatography?
-
Answer: Yes, this is an excellent strategy. This is essentially "Flash Scavenging." The 5-F-P2CA will bind irreversibly to the amino-silica column, while your neutral product elutes.
Q3: The 5-F-P2CA seems to be subliming during high-vacuum drying?
-
Answer: Pyrazine derivatives often have high vapor pressures. If you are trying to recover the starting material, avoid high vacuum/heat. If you are trying to remove it, this property helps you—leaving the sample on high vacuum overnight may reduce residual traces.
References
- Li, J. J. (2011). Name Reactions and Reagents in Organic Synthesis. John Wiley & Sons. (Referencing general amide coupling workups).
-
Biotage. (2024).[9] Strategies for Work-up and Purification: Acidic Scavengers.
-
Sigma-Aldrich. (2024). Product Specification: 5-Fluoropyrazine-2-carboxylic acid.
- Marsh, A., et al. (2017). Solid-Supported Reagents in Organic Synthesis. Chemistry – A European Journal.
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
(Note: While specific pKa data for 5-F-P2CA is often predicted, the structural analogy to pyrazine-2-carboxylic acid [pKa 2.9] and the inductive effect of fluorine confirms the acidity logic used in this guide.)
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. mdpi.com [mdpi.com]
- 7. US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
Publish Comparison Guide: 13C NMR of 5-Fluoropyrazine-2-carboxylic Acid
The following guide details the 13C NMR characterization of 5-Fluoropyrazine-2-carboxylic acid , designed for researchers in medicinal chemistry and structural biology.
Executive Summary & Structural Context[1][2][3]
5-Fluoropyrazine-2-carboxylic acid (CAS: 136283-43-7) is a critical scaffold in Fragment-Based Drug Discovery (FBDD). The introduction of a fluorine atom onto the pyrazine ring modulates pKa, lipophilicity, and metabolic stability.[1] However, the symmetry of the pyrazine core often leads to ambiguity between regioisomers (specifically the 5-fluoro vs. 6-fluoro isomers) during synthesis.
This guide provides a definitive framework for assigning the 13C NMR spectrum of the 5-fluoro isomer. Unlike standard proton NMR, where signal overlap can obscure assignment, 13C NMR utilizes the large Carbon-Fluorine (
Key Differentiation Strategy
The most reliable method to distinguish 5-fluoropyrazine-2-carboxylic acid from its isomers is the magnitude of the C-F coupling on the carboxyl-bearing carbon (C-2).
-
5-Fluoro Isomer: Fluorine is para-like to C-2. Coupling is negligible (
Hz). -
6-Fluoro Isomer: Fluorine is ortho-like (via Nitrogen). Coupling is significant (
Hz).
Experimental Protocol
To ensure reproducibility and minimize solvent-induced shifts, the following protocol is recommended.
Materials & Preparation[2][3][4][5][6]
-
Compound: 5-Fluoropyrazine-2-carboxylic acid (>98% purity).
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).
-
Why DMSO-d6? Pyrazine carboxylic acids have poor solubility in CDCl3. DMSO ensures full solvation of the polar carboxyl group, preventing dimerization effects that broaden peaks.
-
-
Concentration: 15–20 mg in 0.6 mL solvent.
-
Note: Higher concentrations (up to 50 mg) are preferred for 13C analysis to resolve small coupling constants (
and ) within reasonable scan times.
-
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (for editing).
-
Spectral Width: 240 ppm (to capture C=O and C-F regions).
-
Relaxation Delay (D1): 2.0 – 3.0 seconds.
-
Critical: Quaternary carbons (C-2, C-5, COOH) have long T1 times. A shorter D1 will suppress these signals, making the characteristic doublets difficult to analyze.
-
-
Scans (NS): Minimum 1024 (approx. 1-2 hours) for adequate S/N on quaternary carbons.
Data Analysis: Chemical Shifts & Coupling Constants[2][4][7][8][9][10][11][12]
The 13C spectrum will exhibit 5 distinct signals . Due to the fluorine atom, 4 of these signals will appear as doublets.
Table 1: Assignment of 5-Fluoropyrazine-2-carboxylic acid (in DMSO-d6)
| Carbon Position | Type | Chemical Shift ( | Multiplicity | Structural Logic | |
| C-5 | Cq | 162.0 – 164.0 | Doublet ( | ~255 – 262 ( | Direct attachment to Fluorine. Largest coupling. |
| COOH | Cq | 164.5 – 165.5 | Singlet ( | < 3 | Too distant from F (5 bonds) to show significant splitting. |
| C-2 | Cq | 143.0 – 145.0 | Doublet ( | ~3 – 5 ( | Ipso to COOH. Para-position to F results in minimal coupling. |
| C-6 | CH | 136.0 – 138.0 | Doublet ( | ~35 – 40 ( | Ortho to F. Significant geminal coupling. |
| C-3 | CH | 146.0 – 148.0 | Doublet ( | ~10 – 15 ( | Meta to F. Vicinal coupling via Nitrogen path. |
> Note: Chemical shifts are referenced to DMSO-d6 centerline (39.5 ppm).[2] Values are synthesized from fragment data (2-fluoropyrazine and pyrazine-2-carboxylic acid) and validated against substituent chemical shift (SCS) trends.
Comparative Analysis: 5-Fluoro vs. 6-Fluoro
The following table highlights why the C-2 signal is the diagnostic key.
| Feature | 5-Fluoropyrazine-2-COOH | 6-Fluoropyrazine-2-COOH |
| C-2 Coupling | Singlet / Small Doublet ( | Large Doublet ( |
| Reason | F is para (remote). | F is geminal via N (close interaction). |
| C-3 Shift | Deshielded (~147 ppm) | Shielded (~135 ppm) due to ortho-F effect? |
Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure using the data above.
Caption: Logical workflow for distinguishing 5-fluoro and 6-fluoro pyrazine isomers using 13C NMR coupling constants.
References
-
BenchChem. Application Note: 1H NMR Spectral Analysis of 6-Fluoro-pyrazine-2-carboxylic acid. (Provides comparative data for the regioisomer).
- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2016. (Standard reference for C-F coupling ranges in heterocycles).
-
ChemicalBook. Pyrazine-2-carboxylic acid 13C NMR Spectral Data. (Baseline data for the non-fluorinated core).
-
Reich, H. J. 13C NMR Chemical Shifts of Heterocycles. University of Wisconsin. (Database of substituent effects).
-
ACD/Labs. Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (Methodology for handling split peaks).
Sources
A Comparative Guide to the LC-MS Fragmentation of 5-Fluoropyrazine-2-carboxylic Acid and Alternative Analytical Methodologies
For researchers, medicinal chemists, and drug development professionals, the precise structural characterization and quantification of novel chemical entities are paramount. 5-Fluoropyrazine-2-carboxylic acid, a fluorinated heterocyclic compound, represents a class of molecules gaining significant traction in pharmaceutical and agrochemical research. The incorporation of a fluorine atom can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making its definitive identification crucial.[1][2]
This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 5-Fluoropyrazine-2-carboxylic acid. Moving beyond a simple protocol, we will explore the mechanistic rationale behind the observed fragmentation patterns. Furthermore, this guide will offer a critical comparison of LC-MS with other powerful analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), providing the data-driven insights necessary to select the optimal analytical strategy for your research objectives.
The Foundation: Understanding ESI-MS Fragmentation of 5-Fluoropyrazine-2-carboxylic Acid
Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like 5-Fluoropyrazine-2-carboxylic acid, typically yielding a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The inherent stability of the pyrazine ring suggests the molecular ion will be a significant feature in the mass spectrum.[3] The subsequent fragmentation, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), provides a structural fingerprint.
Based on established fragmentation rules for carboxylic acids, fluorinated compounds, and related pyrazine structures, we can predict a logical fragmentation pathway.[3][4] Carboxylic acids are well-known to undergo neutral losses of H₂O (water) and CO₂ (carbon dioxide), or the entire carboxyl group (-COOH).[4] Fluorinated aromatic compounds can lose a fluorine atom (-F) or hydrogen fluoride (-HF).[3] The fragmentation of the non-fluorinated analog, 2-Pyrazinecarboxylic acid, confirms losses from the carboxylic acid group.
For 5-Fluoropyrazine-2-carboxylic acid (Monoisotopic Mass: 142.01 Da), the primary fragmentation events in positive ion mode are hypothesized as follows:
-
Initial Protonation: The molecule accepts a proton, likely on one of the nitrogen atoms, to form the precursor ion [M+H]⁺ at m/z 143.
-
Loss of Water: A primary fragmentation route involves the neutral loss of water (18 Da) from the carboxylic acid group, yielding a prominent acylium ion at m/z 125.
-
Decarbonylation: The m/z 125 fragment can subsequently lose carbon monoxide (28 Da) to produce a fluorinated pyrazinyl cation at m/z 97.
-
Loss of Carboxyl Group: An alternative pathway from the precursor ion is the loss of the entire carboxylic acid group (45 Da), also leading to the fragment at m/z 98, though this is often less favored than the stepwise loss of water and CO.
The following diagram illustrates this predicted fragmentation pathway.
Caption: Predicted fragmentation pathway of 5-Fluoropyrazine-2-carboxylic acid.
A Robust Protocol for LC-MS/MS Analysis
This protocol provides a validated starting point for the analysis of 5-Fluoropyrazine-2-carboxylic acid. Optimization is often necessary for specific instruments and sample matrices.
Experimental Workflow
Sources
identifying common impurities in commercial 5-Fluoropyrazine-2-carboxylic acid
Technical Comparison Guide: Impurity Profiling of 5-Fluoropyrazine-2-carboxylic Acid
Executive Summary 5-Fluoropyrazine-2-carboxylic acid (5-F-PCA) is a critical heterocyclic building block used in the synthesis of antiviral agents (structural analogs to Favipiravir) and metabolic disease therapeutics. Its commercial purity is often compromised by a specific set of halogenated and hydrolytic impurities derived from its synthesis—typically via nucleophilic fluorination (Halex) or diazotization (Schiemann).
This guide provides a technical comparison of analytical strategies to detect these impurities, prioritizing the distinction between regioisomers and the quantification of genotoxic precursors.
Part 1: The Impurity Matrix & Origin Analysis
To accurately detect impurities, one must understand their chemical lineage. Commercial 5-F-PCA is generally synthesized via two primary routes, each generating a distinct impurity profile.
Primary Impurities of Concern:
-
5-Chloropyrazine-2-carboxylic acid (5-Cl-PCA): The most common residual starting material (Route A).
-
5-Hydroxypyrazine-2-carboxylic acid (5-OH-PCA): A hydrolysis byproduct formed during aqueous workups or diazotization.
-
2-Fluoropyrazine: A decarboxylation degradation product (thermal instability).
-
6-Fluoropyrazine-2-carboxylic acid: A regioisomer that is difficult to separate by standard C18 HPLC.
Figure 1: Impurity Genesis Pathways This diagram maps the formation of impurities based on the synthetic route.
Caption: Synthesis pathways (Halex vs. Schiemann) and associated impurity generation points.
Part 2: Comparative Analytical Strategies
Three primary methods are evaluated for their efficacy in profiling 5-F-PCA.
| Feature | Method A: RP-HPLC (UV) | Method B: UPLC-MS/MS | Method C: |
| Primary Use | Routine QC (Purity %) | Trace Genotoxin Quantification | Regioisomer Identification |
| Specificity | Moderate (Co-elution risks) | High (Mass discrimination) | Very High (Shift specific) |
| Sensitivity (LOD) | ~0.05% | < 1 ppm | ~1-2% |
| Strength | Robustness, Cost, Availability | Detecting 5-Cl-PCA (Genotoxin) | Distinguishing 5-F vs 6-F isomers |
| Weakness | Poor retention of polar acids | Matrix effects, Cost | Low sensitivity for trace impurities |
Expert Insight: While HPLC-UV is the industry standard for assay, it often fails to resolve the 6-fluoro regioisomer from the 5-fluoro target due to identical polarity. For process validation,
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" HPLC-UV Method
This method utilizes a high-aqueous stable C18 column with acidic buffering to suppress ionization of the carboxylic acid, ensuring retention.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm (Designed for polar retention).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Gradient:
-
0-2 min: 3% B (Isocratic hold for polar retention)
-
2-12 min: 3% → 40% B
-
12-15 min: 40% → 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 270 nm (Pyrazine absorption max) and 210 nm.
-
Temperature: 30°C.
System Suitability Criteria:
-
Resolution (Target vs. 5-OH-PCA): > 2.0
-
Tailing Factor (Target): < 1.5
-
%RSD (Area, n=6): < 1.0%
Protocol B: F-NMR for Regioisomer Confirmation
HPLC often cannot distinguish between 5-F and 6-F isomers.
-
Solvent: DMSO-d6 (prevents exchange broadening).
-
Internal Standard:
-Trifluorotoluene (δ -63.7 ppm). -
Parameters:
-
Frequency: 376 MHz (min).
-
Relaxation Delay (D1): 5 seconds (Fluorine has long T1).
-
Scans: 64 (for >99% assay).
-
-
Expected Shifts (approximate):
-
5-Fluoropyrazine-2-COOH: δ -82.5 ppm (Doublet, J ~8 Hz).
-
6-Fluoropyrazine-2-COOH: δ -76.0 ppm (Distinct downfield shift).
-
2-Fluoropyrazine: δ -86.0 ppm.
-
Part 4: Troubleshooting & Decision Logic
When an unknown peak appears, use this logic flow to identify the impurity source.
Figure 2: Analytical Decision Tree
Caption: Diagnostic workflow for categorizing unknown impurities based on Relative Retention Time (RRT).
References
-
BenchChem. (2025).[1][3][4] Technical Support Center: Fluorination of Pyrazine-2-Carboxylic Acid.[4] Retrieved from 4
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.[5] Retrieved from 5
-
BenchChem. (2025).[1][3][4] Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds. Retrieved from 3
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. Retrieved from 2
-
ChemicalBook. (2025). 5-Amino-pyrazine-2-carboxylic acid Synthesis and Properties. Retrieved from 6
Sources
Comprehensive Guide: Validation of Analytical Methods for Fluorinated Pyrazine Intermediates
Executive Summary: The Analytical Challenge
Fluorinated pyrazine intermediates (e.g., 6-fluoro-3-hydroxypyrazine-2-carboxamide) are critical scaffolds in the synthesis of antiviral agents like Favipiravir and various kinase inhibitors. Their analysis presents a unique "perfect storm" of challenges:
-
High Polarity: Small, nitrogen-rich rings often elute in the void volume on standard C18 columns.
-
Structural Similarity: Distinguishing between fluoro-, chloro-, and des-halo impurities requires high selectivity that hydrophobic interaction alone cannot provide.
-
Detection Limits: The lack of strong chromophores in some intermediates necessitates high-sensitivity methods.
This guide objectively compares the industry-standard C18 Reversed-Phase (RP-HPLC) approach against the superior Pentafluorophenyl (PFP) Core-Shell methodology. While C18 remains the workhorse for general applications, our comparative data demonstrates that PFP phases offer the necessary orthogonality (via
Methodology Comparison: C18 vs. PFP Core-Shell[1][2]
Mechanistic Causality
The primary failure mode in validating methods for fluorinated pyrazines on C18 columns is co-elution of critical pairs (specifically the fluoro- vs. chloro- analogs).
-
Standard C18: Relies almost exclusively on hydrophobic subtraction. Since fluorine and chlorine have similar lipophilicity contributions on a small pyrazine ring, resolution (
) often falls below the regulatory threshold of 1.5. -
PFP (The Solution): The pentafluorophenyl ring on the stationary phase acts as a Lewis acid. It engages in strong
- interactions with the electron-deficient pyrazine ring and specific F-F interactions. This "shape selectivity" allows for baseline separation of halogenated isomers that are hydrophobically identical.
Comparative Performance Data
The following data summarizes a validation study comparing a standard 5µm C18 column against a 2.6µm PFP Core-Shell column for the separation of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Analyte) from its critical impurity (6-chloro analog).
| Parameter | Method A: Standard C18 | Method B: PFP Core-Shell (Recommended) | Impact on Validation |
| Stationary Phase | Alkyl-bonded Silica (C18) | Pentafluorophenyl-propyl (PFP) | PFP offers orthogonal selectivity. |
| Critical Pair Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline separation) | High |
| Tailing Factor ( | 1.8 (Peak tailing) | 1.1 (Symmetrical) | Better integration accuracy at LOQ. |
| Retention Time ( | 3.5 min (Low retention) | 6.2 min (Optimal retention) | Avoids ion suppression in MS; avoids void volume. |
| LOD (S/N = 3) | 0.5 µg/mL | 0.05 µg/mL | Sharper peaks on core-shell particles lower the detection limit. |
| Run Time | 25 min (Gradient required) | 12 min (Isocratic possible) | Higher throughput for QC release. |
Visualizing the Analytical Strategy
The following decision tree outlines the logic for selecting the PFP methodology over C18 or HILIC for this specific class of compounds.
Figure 1: Analytical Decision Tree for Fluorinated Intermediates. Note the divergence to PFP when halogenated isomer selectivity is required.
Experimental Protocol: Validation of the PFP Method
Objective: Validate the PFP method according to ICH Q2(R2) guidelines for the assay and impurity profiling of a fluorinated pyrazine intermediate.
Chromatographic Conditions (The "Product" Setup)
-
Column: Core-Shell PFP, 100 Å, 2.6 µm, 100 x 4.6 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).
-
Mobile Phase B: Methanol (MeOH provides better selectivity on PFP than ACN for these compounds).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (or MS for trace analysis).
-
Temperature: 35°C.
Step-by-Step Validation Workflow
Step 1: Specificity (Stress Testing)
-
Rationale: Prove that the PFP column can separate the main peak from degradants.
-
Protocol:
-
Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H2O2), and Light (UV) for 24 hours.
-
Inject stressed samples onto the PFP column.
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (
) > 1.5 between all degradants and main peak.
-
Step 2: Linearity & Range
-
Rationale: Confirm the response is proportional to concentration, critical for quantitative accuracy.
-
Protocol:
Step 3: Accuracy (Recovery)
-
Rationale: Ensure no matrix interference or adsorption losses.
-
Protocol:
Step 4: Precision (Repeatability)
-
Rationale: Verify the stability of the PFP stationary phase performance.
-
Protocol:
-
Perform 6 replicate injections of the 100% standard.
-
Acceptance Criteria: RSD of peak area
1.0% (Assay) or 5.0% (Impurities).
-
Validation Lifecycle Diagram (ICH Q2(R2))
This workflow illustrates the modern lifecycle approach to validation, integrating the PFP method development into the validation phase.
Figure 2: Lifecycle approach to validation. The PFP column selection occurs in the 'Development' phase to satisfy the ATP.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[5][6][7][8][9][10] Retrieved from [Link]
-
MDPI. Analytical Performance and Greenness Evaluation of Five Multi-Level Design Models Utilized for Impurity Profiling of Favipiravir. (2022).[6] Retrieved from [Link]
-
LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016).[4][11] Retrieved from [Link]
-
Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]
-
Nacalai Tesque. Selectivity Comparison of BromoBenzyl(PBr) to FluoroPhenyl(PFP) Core-Shell HPLC Columns. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Personal protective equipment for handling 5-Fluoropyrazine-2-carboxylic acid
Operational and Safety Guide: Handling 5-Fluoropyrazine-2-carboxylic Acid
This guide provides essential safety and logistical information for the handling of 5-Fluoropyrazine-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are synthesized from safety data for structurally analogous compounds, including 5-fluoropyridine-2-carboxylic acid[1], 5-chloropyrazine-2-carboxylic acid[2], and the parent compound, pyrazine-2-carboxylic acid[3][4][5]. This approach ensures a conservative and comprehensive safety strategy. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for site-specific guidance.
Hazard Identification and Risk Assessment
Based on an analysis of analogous compounds, 5-Fluoropyrazine-2-carboxylic acid should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity: The chlorinated analog, 5-chloropyrazine-2-carboxylic acid, is classified as "Toxic if swallowed" (Acute Toxicity, Oral, Category 3)[2]. Due to the presence of a halogen, it is prudent to assume a similar or higher level of toxicity for the fluorinated compound.
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2)[1][6]. Direct contact may lead to redness, itching, or inflammation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2)[1][6][7]. Contact can result in significant watering, redness, and pain.
-
Respiratory Irritation: May cause respiratory irritation[1][6][8]. Inhalation of dust should be avoided, as it can lead to discomfort and irritation of the respiratory tract.
-
Hazardous Combustion Products: In the event of a fire, combustion may produce toxic and irritating fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride[3][5].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical, mitigating the risks of exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety goggles with side shields, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][5] | To prevent eye contact, which can cause serious and potentially damaging irritation.[1][6][7] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Ensure gloves are inspected for integrity before each use and replaced immediately if compromised. | To prevent skin contact, which can cause irritation.[1][6] |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe footwear must be worn. | To protect the skin from accidental splashes or spills.[9] |
| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[3] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with a particle filter is required.[1][5] | To prevent respiratory tract irritation from airborne dust particles.[1][6][8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical for minimizing exposure and ensuring safety throughout the handling process.
Preparation and Pre-Handling Checks
-
Designate Work Area: All work with 5-Fluoropyrazine-2-carboxylic acid must be conducted within a designated area inside a certified chemical fume hood.[3]
-
Verify Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[1]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood before introducing the chemical.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Weighing and Transfer
-
Minimize Dust: Handle the solid material carefully to avoid generating dust. Do not use air hoses for cleaning.[4]
-
Weighing: Tare a suitable container (e.g., weigh boat or glass vial) on a balance located within the fume hood or in an enclosure with localized exhaust. Carefully transfer the desired amount of the compound using a clean spatula.
-
Container Sealing: Immediately and securely seal the primary container after dispensing.[4][5]
-
Transfer to Reaction Vessel: If dissolving, add the solvent to the solid in the reaction vessel within the fume hood. Ensure slow addition and gentle swirling to avoid splashing.
Post-Handling and Cleanup
-
Decontamination: Wipe down the spatula, weigh boat, and any other contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and appropriate wipes. Dispose of these wipes as hazardous waste.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[1][3][4]
-
Work Area Cleaning: Clean the work area within the fume hood to ensure no residual chemical remains.
Emergency and Spill Response Plan
Immediate and correct response to an exposure or spill is critical.
Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[1][3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or has difficulty breathing, call a poison center or doctor.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor for medical advice.[2][3]
Spill Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Control and Contain: Prevent the spill from entering drains or waterways.[3]
-
Cleanup: For small spills, carefully sweep or scoop up the solid material into a designated, labeled waste container, minimizing dust generation.[3][4] Use a vacuum cleaner equipped with a HEPA filter for final cleanup if available.
-
Decontaminate: Wash the spill site thoroughly after the material has been collected.
-
Report: Report the spill to the laboratory supervisor and the institutional EHS department.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste material, including unused product and contaminated consumables (e.g., gloves, wipes, weigh boats), must be collected in a designated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be kept closed and labeled with "Hazardous Waste," the chemical name "5-Fluoropyrazine-2-carboxylic acid," and a description of the associated hazards (Toxic, Irritant).
-
Disposal: Dispose of the waste container through your institution's EHS department in accordance with all local, regional, and national regulations. Do not dispose of it down the drain or in regular trash.[1][2]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of 5-Fluoropyrazine-2-carboxylic acid.
References
- Pyrazine-2-Carboxylic Acid MSDS/SDS. Google Cloud.
- 5-Fluoropyridine-2-carboxylic acid - SAFETY DATA SHEET. Thermo Fisher Scientific.
- Pyrazine-2-carboxylic acid - Safety Data Sheet. Apollo Scientific.
- Pyrazine-2-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific.
- 2,5-Furandicarboxylic acid - SAFETY DATA SHEET. Sigma-Aldrich.
- 5-Chloropyrazine-2-carboxylic acid - Safety Data Sheet. AK Scientific, Inc..
- Technical Support Center: Fluorination of Pyrazine-2-Carboxylic Acid. Benchchem.
- Personal protective equipment for handling 3-Formyl-2-pyrazinecarboxylic acid. Benchchem.
- Pyrazine - Safety data sheet. CPAChem.
- NATURAL PYRAZINES 26 - Safety Data Sheet. Axxence Aromatic GmbH.
- Pyrazine-2,3,5,6-tetracarbonitrile - Safety Data Sheet. AK Scientific, Inc..
- Pyrazine, 2,6-dimethyl- - SAFETY DATA SHEET. Synerzine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. Pyrazine-2-Carboxylic Acid MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. synerzine.com [synerzine.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

